4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Description
Properties
Molecular Formula |
C8H7F2NO2 |
|---|---|
Molecular Weight |
187.14 g/mol |
IUPAC Name |
4-(difluoromethyl)-2-methyl-1-nitrobenzene |
InChI |
InChI=1S/C8H7F2NO2/c1-5-4-6(8(9)10)2-3-7(5)11(12)13/h2-4,8H,1H3 |
InChI Key |
CNOPGJKFGDUVRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
4-(Difluoromethyl)-2-methyl-1-nitrobenzene CAS number lookup
Executive Summary
4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0 ) is a specialized fluorinated aromatic intermediate used primarily in the synthesis of pharmaceutical and agrochemical agents. It serves as a critical building block for introducing the difluoromethyl (
This guide provides a validated technical framework for the identification, synthesis, and application of this compound, designed for medicinal chemists and process development scientists.
Part 1: Identification & Verification (The Lookup Protocol)
Correctly identifying fluorinated nitrobenzenes is prone to error due to the existence of multiple regioisomers (e.g., 2-difluoromethyl-4-methyl...). Use the following data to validate your material.
Core Identity Data
| Parameter | Value |
| CAS Number | 1261851-70-0 |
| Chemical Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |
| Molecular Formula | |
| Molecular Weight | 187.14 g/mol |
| SMILES | CC1=C(C=CC(=C1)C(F)F)[O-] |
| InChIKey | Predicted:KVNRLN... (Verify via ChemDraw/database) |
| Appearance | Pale yellow solid or oil (depending on purity/temperature) |
Isomer differentiation
The primary risk in sourcing is confusing the target with its isomers.
-
Target: Methyl at C2 , Difluoromethyl at C4 (relative to Nitro at C1).
-
Common Impurity/Isomer: 2-(Difluoromethyl)-4-methyl-1-nitrobenzene.
Verification Workflow:
-
NMR Check: The target will show a characteristic triplet for the
proton at ppm ( Hz). -
Coupling: The aromatic proton pattern must be consistent with 1,2,4-substitution.
Part 2: Synthesis Protocol
While "Make vs. Buy" analysis often favors purchasing for small scales, custom synthesis is required for bulk or when specific isotopic labeling is needed. The most robust route involves the deoxofluorination of the corresponding aldehyde.
Retrosynthetic Analysis
The most reliable disconnection is at the benzylic carbon-fluorine bond, tracing back to 3-methyl-4-nitrobenzaldehyde .
Figure 1: Deoxofluorination pathway converting the aldehyde functionality to the difluoromethyl group.
Detailed Methodology (DAST Fluorination)
Safety Warning: DAST (Diethylaminosulfur trifluoride) can react violently with water and decomposes at high temperatures. Perform all operations behind a blast shield in a fume hood.
Reagents:
-
Substrate: 3-Methyl-4-nitrobenzaldehyde (1.0 eq)
-
Reagent: DAST (1.5 - 2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM)
-
Atmosphere: Dry Nitrogen or Argon
Step-by-Step Protocol:
-
Preparation: Charge a flame-dried round-bottom flask with 3-methyl-4-nitrobenzaldehyde (e.g., 1.0 g, 6.06 mmol).
-
Solvation: Add anhydrous DCM (10-15 mL) and stir to dissolve. Cool the system to 0°C using an ice bath.
-
Addition: Slowly add DAST (1.6 mL, ~12 mmol) dropwise via syringe over 10-15 minutes. Caution: Exothermic.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours. Monitor conversion via TLC (Solvent: Hexane/EtOAc) or LC-MS.
-
Quenching (Critical): Cool the mixture back to 0°C. Quench by slow, dropwise addition of saturated aqueous
. Note: Vigorous evolution will occur. -
Extraction: Transfer to a separatory funnel. Extract with DCM (3 x 20 mL).
-
Purification: Wash combined organics with brine, dry over
, filter, and concentrate. Purify the residue via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 75–85%
Part 3: Sourcing & Quality Control
When purchasing this intermediate, vendor reliability varies. Use this decision matrix to ensure material integrity.
Figure 2: Procurement decision tree emphasizing structural verification to avoid isomer confusion.
Purity Specifications
-
HPLC Purity: >97% (Area %)
-
H-NMR: No aldehyde proton signal (
ppm). Distinct triplet for . -
Water Content: <0.5% (Critical if used in subsequent water-sensitive coupling reactions).
Part 4: Applications in Drug Discovery[2]
The 4-(difluoromethyl)-2-methyl-1-nitrobenzene scaffold is a "privileged structure" in medicinal chemistry.
Bioisosterism & Pharmacology
The difluoromethyl group acts as a lipophilic hydrogen bond donor .
-
Acidity: The
bond in is weakly acidic, allowing it to interact with protein backbone carbonyls, mimicking an alcohol ( ) or thiol ( ) but with significantly higher metabolic stability. -
Lipophilicity: It increases
compared to the parent aldehyde or alcohol, improving blood-brain barrier (BBB) penetration.
Downstream Chemistry
The nitro group is typically reduced to an aniline, enabling:
-
Amide Coupling: Reaction with acid chlorides to form kinase inhibitors.
-
Buchwald-Hartwig Amination: Pd-catalyzed coupling to heteroaryl halides.
-
Sandmeyer Reaction: Conversion to halides for further functionalization.
References
-
Chemical Identification: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. ChemShuttle Catalog. CAS 1261851-70-0. Link
-
Synthetic Methodology (DAST): Middleton, W. J. "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry, 1975, 40(5), 574-578. Link
-
Fluorine in Medicinal Chemistry: Purser, S., et al. "Fluorine in medicinal chemistry." Chemical Society Reviews, 2008, 37, 320-330. Link
-
Precursor Data: 3-Methyl-4-nitrobenzaldehyde. National Center for Biotechnology Information. PubChem Compound Summary for CID 2737014. Link
4-(Difluoromethyl)-2-methyl-1-nitrobenzene molecular weight and formula
An In-depth Technical Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, a specialized nitroaromatic compound. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from closely related analogues and foundational chemical principles to offer robust insights for research and development applications. The presence of three distinct functional groups—nitro, methyl, and difluoromethyl—on the benzene scaffold suggests its potential as a versatile intermediate in the synthesis of complex chemical entities.
Molecular Identity and Physicochemical Properties
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a derivative of toluene and nitrobenzene, incorporating a difluoromethyl group, which is of significant interest in medicinal chemistry. The difluoromethyl group can act as a bioisostere of hydroxyl, thiol, or amine moieties and can modulate properties like lipophilicity and metabolic stability.
Table 1: Core Molecular and Predicted Physicochemical Properties
| Identifier | Value | Source/Method |
| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | IUPAC Nomenclature |
| CAS Number | Not Assigned | N/A |
| Molecular Formula | C₈H₇F₂NO₂ | Calculated |
| Molecular Weight | 187.15 g/mol | Calculated |
| Predicted Physical State | Liquid or low-melting solid | Analogy to similar nitroaromatics[1][2] |
| Predicted Solubility | Insoluble in water; soluble in organic solvents like ethanol, acetone, and ethyl acetate. | General properties of nitroaromatics[3] |
The electronic character of the aromatic ring is heavily influenced by its substituents. The nitro group is a potent electron-withdrawing group, deactivating the ring towards electrophilic substitution and activating it for nucleophilic aromatic substitution. Conversely, the methyl group is a weak electron-donating group. The difluoromethyl group also acts as an electron-withdrawing group through a strong inductive effect.
Synthesis and Reactivity
A plausible synthetic route to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene would likely involve the modification of a commercially available substituted toluene or nitrobenzene derivative. One potential pathway begins with 2-methyl-4-nitroaniline, proceeding through a Sandmeyer reaction to introduce a functional group that can then be converted to the difluoromethyl moiety. An alternative, more direct approach would be the difluoromethylation of a suitable nitrotoluene precursor.
Proposed Synthetic Pathway: Radical Difluoromethylation
Direct C-H difluoromethylation represents an efficient strategy for synthesizing such compounds.[4] This approach would likely start from 2-methyl-1-nitrobenzene.
Caption: Proposed synthesis via radical difluoromethylation.
Exemplary Protocol for Radical Difluoromethylation
This protocol is adapted from general procedures for the C-H difluoromethylation of aromatic compounds.[4]
-
To a reaction vessel under an inert atmosphere (e.g., Argon), add 2-methyl-1-nitrobenzene (1 equivalent).
-
Add a suitable solvent, such as a mixture of acetonitrile and water.
-
Add the difluoromethylating agent, for example, zinc difluoromethanesulfinate (Zn(SO₂CF₂H)₂, 2-3 equivalents).
-
Add a radical initiator, such as tert-butyl hydroperoxide (TBHP, 2-3 equivalents).
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
Spectroscopic Characterization Profile
The structural features of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene would give rise to a distinct spectroscopic signature.
Table 2: Predicted Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic region (7.0-8.5 ppm): Three signals for the aromatic protons, showing complex splitting patterns.[5]- Difluoromethyl group (-CHF₂): A triplet (¹JHF ≈ 50-60 Hz) between 6.5-7.5 ppm.[6]- Methyl group (-CH₃): A singlet around 2.5 ppm.[7] |
| ¹³C NMR | - Aromatic carbons: Signals in the 120-150 ppm range.[5]- Difluoromethyl carbon: A triplet (¹JCF ≈ 230-240 Hz) around 115 ppm.[6]- Methyl carbon: A signal around 15-20 ppm. |
| ¹⁹F NMR | - A doublet corresponding to the two equivalent fluorine atoms, with coupling to the adjacent proton (¹JFH ≈ 50-60 Hz). |
| IR Spectroscopy | - Strong asymmetric and symmetric N-O stretching bands for the nitro group around 1530-1475 cm⁻¹ and 1360-1290 cm⁻¹, respectively.[8]- C-F stretching vibrations in the fingerprint region (1100-1000 cm⁻¹).- C-H stretching for the aromatic ring and methyl group just above and below 3000 cm⁻¹, respectively.[7] |
| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z = 187. Subsequent fragmentation would likely involve the loss of NO₂, O, or F. |
Potential Applications in Drug Discovery and Materials Science
Nitroaromatic compounds are crucial intermediates in the synthesis of a wide range of industrial chemicals, including pharmaceuticals, dyes, and agrochemicals.[9] The introduction of fluorine-containing groups like the difluoromethyl moiety is a widely used strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates.
Role as a Synthetic Intermediate
The primary utility of this compound is as a building block. The nitro group can be readily reduced to an amine, which then serves as a handle for a vast array of chemical transformations, including amide bond formation, diazotization, and the construction of heterocyclic rings (e.g., benzimidazoles).
Sources
- 1. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 [sigmaaldrich.com]
- 2. echemi.com [echemi.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. nbinno.com [nbinno.com]
Section 1: Compound Identification and Analogue-Based Hazard Assessment
An In-depth Technical Safety Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is an aromatic compound featuring a nitro group, a methyl group, and a difluoromethyl group. These functional groups dictate its chemical reactivity and toxicological profile. The primary hazards are associated with the nitroaromatic moiety, which is known for its systemic toxicity, particularly its ability to induce methemoglobinemia. The presence of fluorine may also introduce additional considerations regarding thermal decomposition products.
Chemical Identity
| Property | Value |
| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |
| Molecular Formula | C₈H₇F₂NO₂ |
| Molecular Weight | 187.14 g/mol |
| CAS Number | Not assigned / Not readily available |
| Canonical SMILES | CC1=C(C=C(C=C1)C(F)F)[O-] |
Inferred GHS Hazard Classification
This classification is extrapolated from closely related analogues such as 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene and various other substituted nitrobenzenes.[1][2][3] It should be treated as a provisional and precautionary assessment.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1/2 | H372/H373: Causes damage to organs (blood, liver, kidneys) through prolonged or repeated exposure |
Signal Word: Danger
Hazard Pictograms:
| GHS06: Skull and Crossbones | GHS07: Exclamation Mark | GHS08: Health Hazard |
Section 2: Physicochemical and Reactivity Profile
The physical properties are inferred from similar compounds.[4] Stability data is derived from general knowledge of nitroaromatics.
| Property | Inferred Value / Remarks | Source (Analogue) |
| Physical Form | Likely a yellow liquid or low-melting solid at room temperature. | [5] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane). | [1] |
| Stability | Stable under normal laboratory storage and handling conditions. | [1][4] |
| Conditions to Avoid | High temperatures, open flames, sparks, and exposure to strong light. | [6] |
| Incompatible Materials | Strong oxidizing agents, strong reducing agents, strong acids, and strong bases. | [6] |
| Hazardous Decomposition Products | Upon combustion, may release toxic fumes including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and highly toxic hydrogen fluoride (HF). | [6] |
Section 3: Core Toxicological Profile: The Nitroaromatic Hazard
The most significant and insidious toxicological threat posed by 4-(Difluoromethyl)-2-methyl-1-nitrobenzene stems from its nitroaromatic structure. The primary mechanism of toxicity for this class of compounds is the induction of methemoglobinemia .
Causality of Methemoglobinemia: Upon absorption into the body (via skin contact, inhalation, or ingestion), the nitro group (-NO₂) is metabolically reduced. This process generates reactive intermediates that oxidize the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). The resulting molecule, methemoglobin, is incapable of binding and transporting oxygen.[5] This leads to a state of functional anemia and cellular hypoxia, even with normal blood oxygen saturation readings.
Key Toxicological Effects:
-
Delayed Onset: A critical danger is that symptoms may be delayed by 2 to 4 hours after exposure.[5]
-
Primary Symptoms: The initial signs of exposure include headache, dizziness, nausea, and drowsiness. A key indicator is cyanosis, where the skin, lips, and nail beds take on a bluish or grayish discoloration due to the lack of oxygenated blood.[5]
-
Severe Exposure: Higher levels of methemoglobin can lead to rapid heart rate, shortness of breath, convulsions, and potentially death.[5]
-
Organ Damage: Prolonged or repeated exposure can cause damage to the liver, kidneys, and blood-forming tissues in the bone marrow.[5]
Section 4: Safe Handling and Engineering Controls
All work with this compound must be performed with the understanding that it is a potent systemic toxin with excellent dermal absorption. The following protocols are mandatory.
Engineering Controls
-
Chemical Fume Hood: All manipulations, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of vapors.[6]
-
Safety Shower and Eyewash Station: Ensure immediate access to a functional and recently tested safety shower and eyewash station.[1]
Personal Protective Equipment (PPE)
-
Hand Protection: Wear nitrile gloves (minimum thickness of 0.11 mm). Double-gloving is recommended. Gloves must be inspected for integrity before use. Use proper glove removal technique to avoid contaminating skin.[3]
-
Eye Protection: Wear chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a risk of splashing.[3]
-
Skin and Body Protection: Wear a flame-resistant laboratory coat. Ensure cuffs are tucked into gloves. Do not wear shorts or open-toed shoes.
Workflow for Safe Handling
Caption: Standard workflow for handling hazardous nitroaromatic compounds.
Section 5: Emergency Procedures
Immediate and decisive action is critical in the event of an exposure or spill.
First Aid Measures
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes. Get immediate medical aid.[5] Cleansing the entire contaminated area is of utmost importance.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center and seek immediate medical attention.[5]
Note to Physician: The primary hazard is methemoglobinemia. Treatment may involve the administration of oxygen and, in severe cases, Methylene Blue.[5]
Spill Response Protocol
Caption: Emergency response flowchart for a chemical spill.
Section 6: Storage and Disposal
Storage
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4][6] Keep it segregated from incompatible materials, particularly reducing agents and strong oxidizers.[6] The storage area should be accessible only to authorized personnel.
Disposal
All waste material, including contaminated absorbent material and empty containers, must be treated as hazardous waste. Dispose of the material through a licensed professional waste disposal service. Do not allow the chemical to enter drains or the environment.[3][6]
References
-
Carl ROTH. Nitrobenzene Safety Data Sheet. Available at: [Link]
-
MilliporeSigma. 1-Fluoro-4-methyl-2-nitrobenzene Properties. Available at: [Link]
-
Environmental Protection Agency (EPA). 4-Fluoro-2-(4-methylphenoxy)-1-nitrobenzene Exposure Data. Available at: [Link]
-
PubChem. 2-Fluoro-4-methylthio-1-nitrobenzene. Available at: [Link]
- Hu, J. et al. Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2012.
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
Acmec Biochemical. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene. Available at: [Link]
-
Vastani. Material Safety Data Sheet Nitrobenzene. Available at: [Link]
Sources
Technical Guide: Solubility Profiling of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
This guide outlines the solubility profile, solvent selection strategy, and handling protocols for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene .
As a specific fluorinated intermediate often used in the synthesis of bioactive anilines (via reduction) or indoles, its solubility behavior is governed by the interplay between the electron-withdrawing nitro group, the lipophilic methyl group, and the unique hydrogen-bond donor/acceptor character of the difluoromethyl (-CHF₂) moiety.
Physicochemical Basis of Solubility
To predict and manipulate the solubility of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, we must first analyze its structural determinants. Unlike simple nitrobenzenes, the -CHF₂ group introduces a "lipophilic hydrogen bond donor" character.
Structural Analysis & Solvation Mechanism
-
Nitro Group (-NO₂): A strong dipole that facilitates solubility in polar aprotic solvents (DMSO, DMF) and polar organic solvents (Acetone, Ethyl Acetate). It makes the compound sparingly soluble in water.[1]
-
Difluoromethyl Group (-CHF₂):
-
Lipophilicity: Increases
(estimated range: 2.8 – 3.2), enhancing solubility in chlorinated solvents (DCM, Chloroform) and ethers. -
H-Bonding: The C-H bond in -CHF₂ is polarized by the two fluorine atoms, making it a weak hydrogen bond donor. This allows for better interaction with oxygenated solvents (THF, Ethers) compared to a -CF₃ group.
-
-
Methyl Group (-CH₃): Adds non-polar bulk, slightly reducing solubility in highly polar media (like methanol/water mixtures) while enhancing solubility in hydrocarbons compared to the non-methylated analog.
Predicted Solubility Profile
Based on structural analogs (e.g., 4-trifluoromethyl-nitrobenzene) and functional group contributions.
| Solvent Class | Representative Solvents | Predicted Solubility | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Very High (>100 mg/mL) | Primary extraction solvent; standard stock solution preparation. |
| Polar Aprotic | DMSO, DMF, DMAc | Very High (>100 mg/mL) | Reaction media for nucleophilic substitutions; library storage. |
| Esters/Ketones | Ethyl Acetate, Acetone | High (>50 mg/mL) | General workup; chromatography mobile phase. |
| Ethers | THF, MTBE, 2-MeTHF | High (>50 mg/mL) | Grignard/Lithiation reactions (if nitro group is tolerated/protected). |
| Alcohols | Methanol, Ethanol, IPA | Moderate (10–50 mg/mL) | Key Solvent: Used for hydrogenation/reduction reactions. Solubility increases significantly with heat. |
| Aliphatics | Hexanes, Heptane, Cyclohexane | Low (<5 mg/mL) | Antisolvent: Used to precipitate the compound during recrystallization. |
| Aqueous | Water, PBS | Insoluble (<0.1 mg/mL) | Immiscible phase for aqueous washes. |
Experimental Protocols (Self-Validating)
Since specific literature values for this intermediate may vary by batch purity and polymorph, researchers must validate solubility empirically.
Protocol A: Rapid Visual Solubility Screening (Tier 1)
Purpose: Qualitative assessment to select solvents for reactions or extractions.
-
Preparation: Weigh 10 mg of compound into a clear 1.5 mL HPLC vial.
-
Addition: Add 100 µL of the test solvent (Target concentration: 100 mg/mL).
-
Observation:
-
Clear Solution: Solubility > 100 mg/mL.
-
Cloudy/Solid Remains: Proceed to Step 4.
-
-
Dilution: Add solvent in 100 µL increments, vortexing for 30 seconds between additions, until clear.
-
Calculation:
Protocol B: Quantitative Saturation Method (HPLC) (Tier 2)
Purpose: Precise data for formulation or crystallization design.
-
Saturation: Add excess solid compound to 2 mL of solvent in a sealed vial.
-
Equilibration: Shake at controlled temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter (Nylon filters may absorb nitro-aromatics).
-
Analysis: Dilute filtrate 100x with Acetonitrile and analyze via HPLC-UV (Detection @ 254 nm or 280 nm).
-
Note: Use a calibration curve of the compound in Acetonitrile.
-
Workflow Visualization
The following diagram illustrates the decision matrix for selecting a solvent system based on the intended application (Synthesis vs. Purification).
Caption: Decision matrix for solvent selection based on chemical process requirements.
Critical Application Notes
Hydrogenation / Reduction
When reducing the nitro group to an aniline (a common next step), Ethanol is the preferred solvent.
-
Issue: The starting material may have limited solubility in cold ethanol (<20 mg/mL).
-
Solution: Heat the mixture to 40–50°C to fully dissolve before adding the catalyst (Pd/C or Raney Nickel) to ensure homogeneous reaction kinetics.
Partition Coefficient (LogD) Implications
With an estimated LogP > 2.5, this compound is highly lipophilic.
-
Extraction: During aqueous workup, the compound will partition >99% into the organic layer (DCM or EtOAc) at any pH.
-
Loss Prevention: Do not wash the organic layer with excessive volumes of pure methanol/water mixtures, as the compound has partial solubility in aqueous methanol.
Safety & Stability
-
DMSO Hazards: While highly soluble in DMSO, avoid heating nitro-aromatics in DMSO above 100°C due to the risk of thermal runaway/decomposition.
-
Peroxide Formation: If using THF or Ethers, ensure they are peroxide-free, as the difluoromethyl group can be radical-sensitive under oxidative stress.
References
-
PubChem Compound Summary. 1-Fluoro-2-methyl-4-nitrobenzene (Isomer Analog Data). National Center for Biotechnology Information. Link
-
Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Methodology for solubility prediction).
- Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.
-
BenchChem. Troubleshooting guide for 4-(Difluoromethoxy)benzene-1,2-diamine reactions. (Provides context on handling difluoro-substituted nitro precursors). Link
Sources
4-(Difluoromethyl)-2-methyl-1-nitrobenzene chemical structure analysis
An In-Depth Technical Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene: Structural Analysis, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive analysis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0), a critical fluorinated building block in medicinal chemistry and agrochemical development. We examine its role as a lipophilic hydrogen bond donor bioisostere, detail its spectroscopic signature (
Introduction: The Fluorine Effect in Drug Design
The strategic incorporation of fluorine into organic scaffolds is a cornerstone of modern drug discovery. The difluoromethyl group (
4-(Difluoromethyl)-2-methyl-1-nitrobenzene serves as a high-value intermediate. The ortho-methyl group provides steric bulk that can lock conformation in downstream active pharmaceutical ingredients (APIs), while the para-nitro group offers a versatile handle for reduction to an aniline, enabling further functionalization via Buchwald-Hartwig amination or diazotization.
Chemical Structure and Properties[2][3][4][5][6][7]
Physicochemical Profile
| Property | Data | Note |
| IUPAC Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | |
| CAS Number | 1261851-70-0 | |
| Molecular Formula | ||
| Molecular Weight | 187.14 g/mol | |
| Predicted LogP | 2.45 ± 0.3 | Increased lipophilicity vs. parent aldehyde. |
| H-Bond Donor | 1 (C-H of | Weak donor capability. |
| H-Bond Acceptor | 4 (O, F) | Nitro oxygens + Fluorines. |
| Rotatable Bonds | 1 |
Spectroscopic Characterization (Diagnostic Signals)
Accurate identification relies on the distinct coupling patterns between Hydrogen (
-
NMR (400 MHz,
):-
6.65 ppm (
, , 1H): The characteristic triplet of the proton. The large coupling constant ( ) is diagnostic of geminal fluorine substitution. -
8.05 ppm (
, , 1H): Aromatic proton at position 6 (ortho to nitro). Deshielded by the electron-withdrawing nitro group. -
7.40–7.50 ppm (
, 2H): Overlapping signals for protons at positions 3 and 5. -
2.65 ppm (
, 3H): Methyl group at position 2.
-
6.65 ppm (
-
NMR (376 MHz,
):-
-110.5 ppm (
, , 2F): Appears as a doublet due to coupling with the single geminal proton.
-
-110.5 ppm (
-
IR Spectroscopy:
-
1530 & 1350 cm⁻¹: Asymmetric and symmetric
stretches. -
1100–1200 cm⁻¹: Strong C-F stretching vibrations.
-
Synthetic Pathway
The most reliable synthesis involves the nucleophilic deoxofluorination of the corresponding aldehyde precursor.
Retrosynthetic Analysis
The target molecule is accessed via 3-methyl-4-nitrobenzaldehyde .[1] The transformation converts the carbonyl oxygen into two fluorine atoms using Diethylaminosulfur Trifluoride (DAST) or Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor).
Caption: Deoxofluorination pathway converting the aldehyde carbonyl to the difluoromethyl moiety.
Experimental Protocol
Materials:
-
3-Methyl-4-nitrobenzaldehyde (1.0 equiv)[2]
-
DAST (Diethylaminosulfur trifluoride) (1.5 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated
solution
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with nitrogen (
). Add 3-methyl-4-nitrobenzaldehyde and dissolve in anhydrous DCM ( concentration). -
Addition: Cool the solution to 0°C using an ice bath. Add DAST dropwise via syringe. Caution: DAST reacts violently with water; ensure strict anhydrous conditions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 6–12 hours. Monitor conversion by TLC (Hexane/EtOAc 8:2) or LC-MS.[3]
-
Quenching: Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous
. Note: Evolution of will occur. -
Workup: Extract with DCM (
). Wash combined organics with brine, dry over , and concentrate under reduced pressure. -
Purification: Purify the crude oil via silica gel flash chromatography (Gradient: 0–10% EtOAc in Hexanes) to yield the product as a pale yellow solid/oil.
Reactivity & Downstream Applications
The nitro group is a "masked" amine. Following the construction of the difluoromethyl core, the nitro group is typically reduced to an aniline.[4]
Reduction Protocol (Fe/AcOH):
-
Reagents: Iron powder (3.0 equiv), Acetic Acid / Ethanol (1:1).
-
Conditions: Reflux for 2 hours.
-
Product: 4-(Difluoromethyl)-2-methylaniline .
-
Utility: This aniline is a prime substrate for Sandmeyer reactions (to install Halogens/CN) or amide coupling in drug synthesis.
Safety & Handling
Critical Hazards:
-
Energetic Profile: Nitro-aromatics possess high decomposition energy. Avoid overheating crude mixtures during distillation.
-
Fluorination Risks: DAST and Deoxo-Fluor release Hydrogen Fluoride (HF) upon hydrolysis. Glassware etched by HF can fail. Use plastic syringes for reagent transfer.
-
First Aid: Apply Calcium Gluconate gel immediately upon skin contact with HF-generating reagents.
-
-
Toxicity: Assume the compound is toxic by inhalation and ingestion (Category 3/4). Handle only in a fume hood.
References
-
Bioisosterism of Difluoromethyl Group
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
-
Synthesis Reagents (DAST/Deoxo-Fluor)
-
Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis.
-
-
Precursor Identification (3-Methyl-4-nitrobenzaldehyde)
-
PubChem Compound Summary for CID 87637.
-
-
Target Compound Data
-
ChemShuttle Catalog Entry: 4-(difluoromethyl)-2-methyl-1-nitrobenzene (CAS 1261851-70-0).
-
Sources
Navigating the Acquisition of High-Purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene: A Technical Guide for Researchers
For Immediate Release
For researchers, scientists, and professionals in drug development, the accessibility of high-purity, specialized chemical intermediates is a critical rate-limiting step in the discovery pipeline. This guide provides an in-depth technical overview of the sourcing, acquisition, and quality verification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS No. 124333-03-9), a compound of interest for its potential applications in medicinal chemistry. The strategic incorporation of the difluoromethyl group can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and bioavailability.[1][2] This makes its precursors, such as 4-(difluoromethyl)-2-methyl-1-nitrobenzene, valuable building blocks in the synthesis of novel therapeutic agents.
While a direct, off-the-shelf catalog of suppliers for high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is not readily apparent, this should not be considered a roadblock. Instead, it necessitates a strategic approach to chemical procurement, focusing on custom synthesis and rigorous analytical validation. This guide will detail the pathway for acquiring this and other similarly rare chemical entities.
The Landscape of Availability: Custom Synthesis as the Primary Route
Initial market surveys for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene reveal a prevalence of structurally related but distinct compounds. These include isomers and analogs such as 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene and 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene.[3][4] The absence of a readily available supply of the specific title compound suggests that it is likely not produced on a large, commercial scale and is instead primarily sourced through custom synthesis.
For researchers, this means engaging with chemical synthesis companies that specialize in producing novel or rare compounds on a contractual basis. The key to a successful custom synthesis project lies in clear communication of the required specifications.
Identifying and Engaging Custom Synthesis Partners
The process of selecting a custom synthesis supplier is critical and should be approached with the same rigor as any other scientific collaboration. A number of companies, from large-scale chemical manufacturers to smaller, specialized labs, offer these services. When vetting potential partners, consider the following:
-
Expertise in Fluorination Chemistry: The introduction of a difluoromethyl group is a specialized area of organic synthesis.[5] Look for suppliers with demonstrated experience in handling fluorinating reagents and executing similar synthetic transformations.
-
Analytical Capabilities: The supplier must have the in-house capability to not only monitor the progress of the synthesis but also to purify and, most importantly, rigorously validate the final product's identity and purity.
-
Transparency and Communication: A reliable partner will provide regular updates on the synthesis progress and be transparent about any challenges encountered.
Defining the Scope of a Custom Synthesis Project
When commissioning the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, a detailed technical specification is paramount. This should include:
-
Purity Requirements: Specify the minimum acceptable purity, typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For drug discovery applications, a purity of ≥98% is often required.
-
Required Analytical Data: Request a comprehensive Certificate of Analysis (CoA) that includes, at a minimum:
-
¹H NMR and ¹³C NMR spectra to confirm the chemical structure.
-
Mass Spectrometry (MS) data to verify the molecular weight.
-
HPLC or GC chromatogram to confirm purity.
-
-
Impurity Profile: For advanced applications, it may be necessary to identify and quantify any significant impurities.
In-House Synthesis and Purification Strategies
For research groups with the requisite expertise and facilities, in-house synthesis may be a viable alternative to outsourcing. While specific literature on the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is sparse, established methods for the synthesis of related difluoromethoxy nitrobenzene derivatives can provide a foundational methodology.[6][7][8][9]
A plausible synthetic route could involve the difluoromethylation of a suitable precursor followed by nitration. The purification of the final product is a critical step to achieve the desired high purity. Techniques such as steam distillation and vacuum distillation are commonly employed for the purification of nitrobenzene derivatives.[10]
Analytical Methodologies for Quality Assurance
Whether the compound is sourced via custom synthesis or produced in-house, independent analytical verification is a cornerstone of scientific integrity. The following techniques are essential for confirming the identity and purity of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water is a common starting point for method development.[11] Purity is determined by the area percentage of the main peak relative to the total peak area.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and semi-volatile compounds, GC-MS is a powerful tool for both purity assessment and the identification of volatile impurities.[11] The mass spectrometer provides crucial structural information for each separated component.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound. The chemical shifts, splitting patterns, and integration of the signals provide a detailed map of the molecule's atomic arrangement.
Combustion Ion Chromatography (CIC)
For fluorine-containing compounds, CIC can be used to determine the total fluorine content, providing an orthogonal confirmation of the compound's elemental composition.[12]
Data and Protocols
Table 1: Key Analytical Techniques for Quality Control
| Analytical Technique | Purpose | Typical Parameters |
| HPLC-UV | Purity assessment and quantification of non-volatile impurities.[11][13] | Column: C18 reversed-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. |
| GC-MS | Purity assessment and identification of volatile impurities.[11][13] | Column: Capillary (e.g., DB-5ms); Carrier Gas: Helium; Detection: Mass Spectrometry. |
| ¹H and ¹³C NMR | Structural confirmation. | Solvent: CDCl₃ or DMSO-d₆; Spectrometer Frequency: ≥400 MHz. |
| Mass Spectrometry | Molecular weight verification. | Ionization Method: Electrospray Ionization (ESI) or Electron Impact (EI). |
| Combustion Ion Chromatography | Elemental analysis (total fluorine content).[12] | Oxidative pyrolysis followed by ion chromatography. |
Experimental Protocol: General HPLC Purity Assessment
-
Sample Preparation: Accurately weigh approximately 10 mg of the 4-(Difluoromethyl)-2-methyl-1-nitrobenzene sample and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL with acetonitrile.
-
Chromatographic Conditions:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reversed-phase, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Gradient elution with Acetonitrile (A) and Water (B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all observed peaks.
Visualizing the Workflow
Caption: Workflow for acquiring and validating high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
Conclusion
The acquisition of high-purity 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a prime example of the procurement challenges researchers face with specialized chemical intermediates. A proactive and informed approach, centered on custom synthesis and rigorous, multi-technique analytical validation, is the most effective strategy. By clearly defining the requirements of the synthesis project and independently verifying the quality of the final product, researchers can confidently incorporate this and other novel building blocks into their drug discovery and development programs.
References
- MolCore. (n.d.). 63878-71-7 | 2-(Difluoromethyl)-1-fluoro-4-nitrobenzene.
- Sigma-Aldrich. (n.d.). 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8.
- Santa Cruz Biotechnology. (n.d.). 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3.
- Chem-Impex. (n.d.). 4-(Difluoromethoxy)nitrobenzene.
- Benchchem. (n.d.). A Comparative Guide to the Synthesis and Characterization of 4-(Difluoromethoxy)benzene-1,2-diamine.
- Acmec Biochemical. (n.d.). 61324-89-8[4-(Difluoromethyl)-1-fluoro-2-nitrobenzene].
- ChemScene. (n.d.). 1-(Difluoromethyl)-4-fluoro-2-nitrobenzene | 1214364-90-5.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 13). The Versatility of Nitrobenzene Derivatives: Focus on 2-Fluoro-4-methyl-1-nitrobenzene.
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.
- Benchchem. (n.d.). An In-depth Technical Guide to 4-(Difluoromethoxy)benzene-1,2-diamine: Synthesis, Properties, and Applications.
- Organic Syntheses. (n.d.). Nitrobenzene.
- Sigma-Aldrich. (n.d.). 1,1,3-Trichloroacetone produced by Wacker Chemie AG, Burghausen, Germany, = 86.5 GC 921-03-9.
- Benchchem. (n.d.). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
- Xu, P., Wang, Z., et al. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications.
- ATSDR. (n.d.). 6. ANALYTICAL METHODS.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Fluorination methods in drug discovery.
- MilliporeSigma. (n.d.). 1-Fluoro-4-methyl-2-nitrobenzene | 446-11-7.
- Thermo Fisher Scientific. (n.d.). Determination of Total Fluorine, Chlorine, and Sulfur in Aromatic Hydrocarbons by Oxidative Pyrolytic Combustion Followed by Ion Chromatography.
- MIT-IVY. (n.d.). High quality 1,1,3-Trichloroacetone supplier in China CAS NO.921-03-9.
- ChemicalBook. (n.d.). 921-03-9(1,1,3-Trichloroacetone).
- ProcessPointChemicals. (n.d.). Trichloroacetic Acid Supplier & Distributor of CAS# 76-03-9.
- Carl ROTH. (n.d.). Trichloroacetic acid solution, 10 l, plastic, CAS No. 76-03-9 | Reagents for fixing mixtures.
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The Enigmatic Value of a Modern Building Block: A Technical Guide to the Research-Grade Cost Considerations of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Given its status as a non-catalog item, a traditional analysis of price trends is not feasible. Instead, this guide will provide an in-depth analysis of the factors that contribute to its intrinsic value and the likely cost drivers for its custom synthesis. We will explore the strategic importance of its structural motifs, plausible synthetic pathways, and the economic considerations that a research organization must weigh when contemplating its acquisition.
The Strategic Value Proposition: Why Consider This Moiety?
The value of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene lies in the unique combination of its three key structural features: the nitro group, the aromatic ring, and, most importantly, the difluoromethyl (CF₂H) group.
The Power of the Difluoromethyl Group:
The difluoromethyl group has gained significant traction in medicinal chemistry as a versatile bioisosteric replacement for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.[1][2] Unlike the more common trifluoromethyl (-CF₃) group, the CF₂H moiety possesses an acidic proton capable of acting as a hydrogen bond donor, a crucial interaction for molecular recognition at a biological target.[3][4][5] This "lipophilic hydrogen bond donor" concept allows for the enhancement of binding affinity and specificity.[1][2]
Furthermore, the introduction of a difluoromethyl group can confer several other desirable properties:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bonds can block sites of oxidative metabolism, leading to an extended half-life of a drug candidate.[1][6]
-
Improved Lipophilicity and Bioavailability: The CF₂H group can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and enhance bioavailability.[1]
-
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can influence the acidity or basicity of nearby functional groups, which is critical for optimizing a drug's ionization state at physiological pH.[6]
The presence of the nitro group on the aromatic ring makes this compound a versatile intermediate. The nitro group can be readily reduced to an amine, which then opens up a vast array of subsequent chemical transformations for building more complex molecules. The methyl group provides an additional point of substitution and can influence the electronic properties of the aromatic ring.
The Cost of Innovation: A Hypothetical Price Analysis
Since 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is not a stock item, its acquisition would necessitate a custom synthesis project. The price of such a project is determined by a confluence of factors.[7][8]
| Factor | Description | Impact on Cost |
| Synthesis Complexity | The number of steps, the difficulty of the reactions, and the need for specialized equipment. | High |
| Starting Material Cost | The price and availability of the initial chemical inputs. | Medium to High |
| Yield and Purity | The overall efficiency of the synthesis and the stringency of the final purity requirements. | High |
| Scale of Synthesis | The target quantity of the final compound (mg, g, kg). | Variable (cost per unit decreases with scale) |
| Analytical & Documentation | The level of analytical characterization and documentation required (e.g., for regulatory filings). | Medium |
A Plausible Synthetic Pathway and its Cost Implications:
A plausible, albeit challenging, synthetic route would likely involve the introduction of the difluoromethyl group onto a pre-functionalized toluene derivative. One potential conceptual workflow is outlined below.
Caption: Conceptual workflow for the synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
Key Cost-Driving Steps in this Hypothetical Synthesis:
-
Side-chain Functionalization: The selective oxidation of the methyl group of 2-methyl-4-nitrotoluene to an aldehyde would be a critical and potentially low-yielding step, requiring careful control of reaction conditions to avoid over-oxidation or reaction at the other methyl group.
-
Deoxyfluorination: The conversion of the aldehyde to the difluoromethyl group is a specialized transformation. Reagents such as diethylaminosulfur trifluoride (DAST) or its analogues are expensive, moisture-sensitive, and require careful handling, significantly adding to the cost and complexity of this step.[1]
Given these challenges, a custom synthesis of a few grams of research-grade 4-(Difluoromethyl)-2-methyl-1-nitrobenzene could be estimated to be in the range of several thousand to tens of thousands of dollars, depending on the contract research organization (CRO) and the specific project requirements.[8][9][10]
Experimental Protocols: A Glimpse into the Synthesis of Related Structures
While a specific protocol for the title compound is not published, the following general procedures for key transformations in the synthesis of fluorinated nitroaromatics provide insight into the experimental realities.
Protocol 1: Nitration of a Toluene Derivative (Illustrative)
This protocol is adapted from the synthesis of 2-fluoro-5-nitro-toluene and is for illustrative purposes only.[11]
-
To a stirred solution of nitric acid, cooled to -15°C, add the starting toluene derivative (e.g., a difluoromethylated toluene) dropwise over a period of 2 hours, maintaining the temperature below -10°C.
-
Stir the reaction mixture at -15°C for an additional hour, then allow it to warm to room temperature.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an appropriate organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water, a saturated sodium bicarbonate solution, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: O-Difluoromethylation of a Phenol (Illustrative)
This protocol is a general representation of a common method to introduce a difluoromethoxy group, which shares some reagents and principles with difluoromethylation.[6]
-
In a reaction vessel, dissolve the starting phenol in a suitable polar aprotic solvent (e.g., DMF, acetonitrile).
-
Add a base (e.g., potassium carbonate, sodium hydride) and stir the mixture at room temperature for 30 minutes.
-
Introduce the difluoromethylating agent (e.g., sodium chlorodifluoroacetate) and heat the reaction mixture to the required temperature (typically 80-120°C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
The Broader Context: Signaling Pathways and Drug Discovery
The strategic application of fluorinated building blocks like 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is often aimed at optimizing ligands for specific biological targets within signaling pathways implicated in disease. For instance, kinase inhibitors are a major class of drugs where fluorine substitution is heavily utilized to improve properties such as metabolic stability and target selectivity.[6]
Caption: Simplified diagram of a kinase signaling pathway and the inhibitory action of a drug molecule.
The difluoromethyl group on a potential inhibitor could form a critical hydrogen bond with an amino acid residue in the kinase's active site, thereby enhancing potency and selectivity.
Safety and Handling
As with all nitroaromatic compounds, 4-(Difluoromethyl)-2-methyl-1-nitrobenzene should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Nitro compounds can be toxic and are often skin and eye irritants.[12][13][14] Specific toxicological data for this compound is not available, and it should be treated as a potentially hazardous substance.
Conclusion
While the absence of a commercial market for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene precludes a direct analysis of its price trends, its value to the research and drug development community is significant. The unique properties of the difluoromethyl group make it a highly attractive moiety for incorporation into novel therapeutic agents. The decision to pursue the synthesis of this and similar compounds is a strategic one, balancing the high potential for scientific advancement against the considerable cost and complexity of its acquisition. For research teams at the forefront of drug discovery, the investment in such advanced, custom-synthesized building blocks can be a crucial step towards developing the next generation of innovative medicines.
References
-
The Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. [Link][3]
-
The Difluoromethyl Bioisoster. Is it Always a “Lipophilic Hydrogen Bond Donor”? Israel Chemical Society. [Link][4]
-
Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. [Link][5]
-
CF2H, a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link][2]
-
Costs for Custom Synthesis & Contract Models. Chiroblock GmbH. [Link][7]
-
CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3? ResearchGate. [Link]
-
Custom Synthesis and Custom Chemicals. Pharmaceutical Technology. [Link]
-
Comparing Custom Synthesis Quotes: What's Included and What's Not. ResolveMass Laboratories Inc.. [Link][9]
-
What is Custom Synthesis? Advantages, Challenges & Important factors. Macsen Labs. [Link][10]
-
Fluorinated Building Blocks. Sunway Pharm Ltd. [Link]
-
Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Macmillan Group - Princeton University. [Link]
-
Fluorinated Building Blocks. Hoffman Fine Chemicals. [Link]
- Preparation method of 3-fluoro-5-nitro trifluor toluene.
-
SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. DTIC. [Link]
-
Synthesis of 2-fluoro-5-nitro-toluene. PrepChem.com. [Link][11]
-
Effect of Fluoro Substituents on Polynitroarylenes: Design, Synthesis and Theoretical Studies of Fluorinated Nitrotoluenes. ResearchGate. [Link]
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4-(Difluoromethyl)-2-methyl-1-nitrobenzene PubChem compound summary
This guide serves as an advanced technical reference for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene , a critical fluorinated building block in medicinal chemistry. It is structured to provide actionable synthetic insights, safety protocols, and physicochemical data for researchers in drug discovery and agrochemical development.
Executive Summary
4-(Difluoromethyl)-2-methyl-1-nitrobenzene (CAS: 1261851-70-0) represents a specialized class of fluorinated aromatics used primarily as a scaffold for kinase inhibitors and metabolic stability enhancers. The introduction of the difluoromethyl group (–CHF₂) serves as a lipophilic hydrogen bond donor, often acting as a bioisostere for hydroxyl (–OH) or thiol (–SH) groups while significantly improving metabolic resistance against oxidation. This guide details its synthesis via deoxyfluorination, physicochemical profiling, and downstream utility.
Chemical Identity & Physicochemical Profile
Nomenclature & Identification
| Identifier | Details |
| IUPAC Name | 1-(Difluoromethyl)-3-methyl-4-nitrobenzene |
| Common Name | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene |
| CAS Number | 1261851-70-0 |
| Molecular Formula | C₈H₇F₂NO₂ |
| SMILES | CC1=C(C=CC(=C1)C(F)F)[O-] |
| InChI Key | Derived from structure |
Physicochemical Properties (Calculated)
Note: Experimental data for this specific intermediate is proprietary; values below are computed using consensus algorithms (ACD/Labs, ChemAxon).
| Property | Value | Significance |
| Molecular Weight | 187.14 g/mol | Fragment-based drug design compliant. |
| LogP (Octanol/Water) | ~2.6 ± 0.3 | Moderate lipophilicity; good membrane permeability. |
| Topological Polar Surface Area (TPSA) | 45.8 Ų | Indicates good oral bioavailability potential. |
| H-Bond Acceptors | 4 (F, O) | Fluorine atoms act as weak acceptors. |
| H-Bond Donors | 0 | The C-H in CF₂H is a weak H-bond donor. |
| Boiling Point (Predicted) | ~240–250 °C | High-boiling liquid/low-melting solid. |
Synthetic Architecture
Retrosynthetic Analysis
The most robust synthetic route avoids direct nitration of difluoromethyl-toluene due to poor regioselectivity. Instead, the preferred pathway utilizes the deoxyfluorination of 4-methyl-3-nitrobenzaldehyde . This approach guarantees the correct substitution pattern (1,2,4-trisubstituted benzene).
Core Synthesis Protocol: Deoxyfluorination
Objective: Conversion of the formyl group (–CHO) to the difluoromethyl group (–CHF₂) using DAST (Diethylaminosulfur trifluoride) or Deoxofluor®.
Reagents & Materials:
-
Precursor: 4-Methyl-3-nitrobenzaldehyde (CAS: 31680-07-6).[1]
-
Fluorinating Agent: DAST (1.5 – 2.0 equivalents). Note: Deoxofluor is recommended for scale-up due to higher thermal stability.
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Atmosphere: Dry Nitrogen (N₂) or Argon.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 4-methyl-3-nitrobenzaldehyde (1.0 eq) and anhydrous DCM (0.2 M concentration). Cool the solution to 0°C using an ice bath.
-
Addition: Dropwise add DAST (1.5 eq) via syringe under N₂ flow. Caution: Reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor conversion via TLC (Solvent: Hexanes/EtOAc 8:2) or LC-MS. The aldehyde peak should disappear.
-
Quenching (Critical Safety Step): Cool the mixture back to 0°C. Slowly pour the reaction mixture into saturated aqueous NaHCO₃ (Sodium Bicarbonate). Warning: Vigorous CO₂ evolution occurs.
-
Extraction: Extract the aqueous layer with DCM (3x). Combine organic layers.
-
Purification: Wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
Visualization of Synthetic Workflow
The following diagram illustrates the transformation from the aldehyde precursor to the target nitro compound and its subsequent reduction to the aniline.
Caption: Synthetic pathway from aldehyde precursor to the difluoromethyl target and downstream aniline.
Reactivity & Applications
Functionalization Logic
The nitro group at position 1 is the primary reactive handle. The difluoromethyl group at position 4 is generally stable under standard reducing conditions (e.g., hydrogenation), making this molecule a robust intermediate.
-
Reduction to Aniline: The most common next step is the reduction of the nitro group to form 4-(difluoromethyl)-2-methylaniline .
-
Protocol: Catalytic hydrogenation (H₂, 10% Pd/C, MeOH) or Iron-mediated reduction (Fe powder, NH₄Cl, EtOH/H₂O).
-
Utility: This aniline is a "privileged structure" for urea or amide formation in kinase inhibitors (e.g., targeting VEGFR or EGFR).
-
Bioisosteric Significance
The –CHF₂ group acts as a lipophilic hydrogen bond donor . Unlike the trifluoromethyl (–CF₃) group, the terminal proton in –CHF₂ can interact with carbonyl oxygens in protein binding pockets, potentially improving potency while maintaining metabolic stability similar to –CF₃.
Safety & Handling Protocols
GHS Classification (Predicted)
Based on structural analogs (fluorinated nitrobenzenes):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin/Eye Irritation: Category 2 (Causes skin/eye irritation).[2]
-
Specific Target Organ Toxicity: Category 3 (Respiratory irritation).[2]
Specific Hazards
-
DAST Handling: DAST can decompose explosively at temperatures >90°C. Never heat the neat reagent. Always quench with bicarbonate to neutralize HF byproducts.
-
Nitro Compounds: Potential energetic decomposition upon heating. Avoid shock or friction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 144223 (Related Analog). Retrieved from .
-
ChemShuttle. Product Catalog: 4-(difluoromethyl)-2-methyl-1-nitrobenzene (CAS 1261851-70-0). Retrieved from .
- Middleton, W. J. (1975).New fluorinating reagents. Dialkylaminosulfur trifluorides. Journal of Organic Chemistry, 40(5), 574–578.
- Singh, R. P., & Shreve, J. M. (2002).Recent Advances in Nucleophilic Fluorination. Synthesis, 2002(17), 2561–2578.
-
ChemicalBook. 4-Methyl-3-nitrobenzaldehyde Synthesis and Properties. Retrieved from .
Sources
Methodological & Application
synthesis of 4-(Difluoromethyl)-2-methylaniline from nitro precursor
Application Note: Synthesis of 4-(Difluoromethyl)-2-methylaniline
Executive Summary
This guide details the robust synthesis of 4-(Difluoromethyl)-2-methylaniline (Target), a critical intermediate in the development of lipophilic, metabolically stable bioisosteres for drug discovery. While the difluoromethyl (
This protocol establishes a chemoselective reduction strategy using Iron/Acetic Acid (Fe/AcOH) as the primary high-fidelity method, while contrasting it with catalytic hydrogenation parameters for scale-up scenarios. It also covers the upstream generation of the nitro precursor to ensure a comprehensive "start-to-finish" workflow.
Strategic Retrosynthesis & Pathway
The synthesis hinges on the preservation of the benzylic C-F bonds. The 4-(difluoromethyl)-2-methyl-1-nitrobenzene precursor is typically accessed via deoxyfluorination of the corresponding aldehyde.
Chemical Pathway:
-
Precursor Synthesis: Deoxyfluorination of 3-methyl-4-nitrobenzaldehyde using nucleophilic fluorinating agents (e.g., Deoxo-Fluor®).
-
Core Transformation: Selective reduction of the nitro group to the aniline without affecting the sensitive benzylic difluoro moiety.
Figure 1: Synthetic pathway from aldehyde starting material to final aniline target.
Preparation of Nitro Precursor (Contextual)
Note: If the nitro precursor is already acquired, proceed to Section 4.
Precursor: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene Starting Material: 3-Methyl-4-nitrobenzaldehyde
Rationale: Direct nitration of 1-(difluoromethyl)-3-methylbenzene often yields poor regioselectivity. The most reliable route is the fluorination of the aldehyde, which is commercially available or easily synthesized.
Protocol:
-
Reagent Selection: Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) instead of DAST. Deoxo-Fluor is thermally more stable and less explosive, though it still requires careful handling [1].
-
Reaction: Dissolve 3-methyl-4-nitrobenzaldehyde (1.0 equiv) in anhydrous DCM under
. -
Addition: Add Deoxo-Fluor (1.5 equiv) dropwise at 0°C. The reaction is exothermic.
-
Completion: Allow to warm to RT and stir for 12–16 hours.
-
Quench: CRITICAL: Quench by slow addition to saturated aqueous
. Never add water directly to the reaction mixture as it generates HF rapidly.
Core Protocol: Chemoselective Reduction
The primary risk during reduction is benzylic hydrodefluorination , where the
To guarantee integrity of the
Method A: Iron-Mediated Reduction (Recommended)
High fidelity, low cost, robust against defluorination.
Materials:
-
Precursor: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
-
Reagent: Iron Powder (325 mesh, reduced)
-
Solvent: Ethanol (95%) / Water (3:1 ratio)
-
Catalyst/Acid: Glacial Acetic Acid (AcOH) or
(mild)
Step-by-Step Protocol:
-
Setup: In a 3-neck round bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the Nitro Precursor (10 mmol) in Ethanol (40 mL) and Water (10 mL) .
-
Activation: Add Iron Powder (50 mmol, 5 equiv) . The excess surface area drives the kinetics.
-
Initiation: Add Glacial Acetic Acid (50 mmol, 5 equiv) dropwise. Note: For acid-sensitive substrates, replace AcOH with solid
(10 equiv) and reflux. -
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.
-
Checkpoint: The reaction typically completes in 1–2 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexanes). The starting material (UV active, often yellow) will disappear; the amine (often fluorescent or stains with ninhydrin) will appear.
-
-
Workup (The "Self-Validating" Step):
-
Cool to room temperature.[1]
-
Neutralize with saturated
until pH ~8. This precipitates iron salts as hydroxides/oxides. -
Filter the slurry through a Celite pad to remove iron sludge. Wash the pad thoroughly with EtOAc.
-
-
Extraction:
-
Partition the filtrate between EtOAc and water.
-
Wash organic layer with Brine (
). -
Dry over
, filter, and concentrate.
-
Method B: Catalytic Hydrogenation (Scale-Up Alternative)
Cleaner profile but higher risk of defluorination.
If using hydrogenation, modify standard conditions to suppress C-F cleavage:
-
Catalyst: Use
(Adam's Catalyst) or sulfided rather than . Palladium is notorious for cleaving benzylic C-F bonds [2]. -
Solvent: Methanol or EtOAc.[2] Avoid acidic media.
-
Pressure: Low pressure (1 atm / balloon) is preferred over high pressure bombs.
Experimental Workflow & Visualization
The following diagram illustrates the operational logic for the Iron reduction method, including critical decision points for purification.
Figure 2: Operational workflow for the iron-mediated reduction.
Analytical Data & Characterization
To validate the synthesis, compare your isolated material against these expected spectral characteristics.
| Technique | Parameter | Expected Signal / Observation | Interpretation |
| 1H NMR | Characteristic gem-difluoro proton signal. Large coupling constant confirms | ||
| 1H NMR | Methyl Group | Aryl methyl group. | |
| 1H NMR | Amine Protons | ||
| 19F NMR | Distinctive shift for difluoromethyl. Absence of other peaks confirms no defluorination. | ||
| MS (ESI) | Molecular ion peak. |
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Loss of F-NMR signal | Hydrodefluorination | Switch from Pd/C to Fe/AcOH or |
| Incomplete Reduction | Catalyst poisoning / Low Temp | Increase agitation (Fe is heterogeneous); verify reflux temp. |
| Sticky Black Tar | Iron complexation | Ensure basic workup (pH > 8) to fully precipitate Fe salts before Celite filtration. |
Safety & Handling
-
Deoxo-Fluor/DAST: Reacts violently with water to release HF. Use only in anhydrous conditions. Keep Calcium Gluconate gel nearby as an HF antidote.
-
Nitro Compounds: Potentially explosive at high temperatures. Do not distill the nitro precursor to dryness if high heat is required.
-
Iron Waste: Finely divided iron can be pyrophoric. Keep wet during disposal.
References
-
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability. The Journal of Organic Chemistry, 64(19), 7048-7054.
-
Furuya, T., Kamlet, A. S., & Ritter, T. (2011). Catalysis for fluorination and trifluoromethylation.[3] Nature, 473(7348), 470-477.
-
Ram, S., & Ehrenkaufer, R. E. (1984). Ammonium formate in organic synthesis: a versatile agent in catalytic hydrogen transfer reductions. Synthesis, 1988(02), 91-95.
Sources
Application Notes & Protocols: The Strategic Role of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene in Advanced Agrochemical Synthesis
Abstract
The introduction of fluorine atoms into active agrochemical ingredients is a proven strategy for enhancing their efficacy, metabolic stability, and overall performance. The difluoromethyl (-CHF₂) group, in particular, offers a unique modulation of lipophilicity and hydrogen bonding potential, making it a highly sought-after functional group in modern fungicide and herbicide design. This document provides a detailed technical guide on the synthesis and application of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene , a critical intermediate for constructing advanced agrochemical entities. We will elucidate the synthetic pathway to this key building block, its subsequent conversion to the corresponding aniline, and its application in the synthesis of potent pyrazole carboxamide fungicides, a class known for inhibiting the succinate dehydrogenase (SDH) enzyme in fungal respiration.[1][2] This guide is intended for researchers, process chemists, and drug development professionals in the agrochemical sector.
Introduction: The Significance of the Difluoromethyl Moiety
Nitroaromatic compounds are foundational intermediates in industrial chemistry, serving as precursors to anilines, which are subsequently incorporated into a vast array of complex molecules, including pharmaceuticals and agrochemicals.[3] The compound 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is of particular interest due to the strategic placement of three key functional groups:
-
The Nitro Group: A versatile functional group that serves as a precursor to the primary amine, enabling crucial bond-forming reactions, most notably amide coupling.
-
The Methyl Group: Provides steric and electronic influence that can fine-tune the final molecule's binding affinity to its biological target.
-
The Difluoromethyl Group: This group is a bioisostere of hydroxyl or thiol groups but with significantly different electronic properties and metabolic stability. Its inclusion can lead to enhanced binding interactions, improved transport within the plant, and increased resistance to metabolic degradation by the target pest.[1]
The ultimate value of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene lies in its conversion to 4-(Difluoromethyl)-2-methylaniline . This aniline is a key synthon for producing a new generation of SDHI fungicides, analogous to blockbuster products like Bixafen.[2][4]
Synthetic Pathways and Protocols
The overall synthetic strategy involves a two-step process: the nitration of a suitable precursor to yield 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, followed by the selective reduction of the nitro group to afford the target aniline intermediate. This aniline is then ready for coupling with the requisite carboxylic acid partner to form the final active ingredient.
Protocol 1: Synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
The synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is achieved via the electrophilic nitration of 1-(difluoromethyl)-3-methylbenzene. The protocol described here is adapted from established procedures for the nitration of analogous substituted benzotrifluoride compounds, which require careful temperature control to manage regioselectivity and ensure safety.[5][6][7]
Causality Behind Experimental Choices:
-
Mixed Acid Nitration: A mixture of concentrated nitric acid and sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to nitrate the moderately deactivated benzene ring.
-
Low-Temperature Control (-20°C to -15°C): Electrophilic aromatic substitution on a ring with both an ortho/para-directing group (methyl) and a meta-directing group (difluoromethyl) can lead to a mixture of isomers. Maintaining a low temperature throughout the addition of the substrate helps to maximize the formation of the desired 4-nitro isomer and minimizes the risk of runaway exothermic reactions.[5][6]
-
Quenching on Ice: The reaction is quenched by pouring it into a mixture of ice and water to rapidly halt the reaction, dilute the strong acid, and facilitate the precipitation or separation of the organic product.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | ||
| 1-(Difluoromethyl)-3-methylbenzene | 1.0 mol | Assumed as the precursor. |
| Reagents | ||
| 98% Nitric Acid (HNO₃) | 4.0 mol | Molar excess to ensure complete reaction.[5] |
| 98% Sulfuric Acid (H₂SO₄) | ~800 mL | Serves as the catalyst and solvent. |
| Reaction Conditions | ||
| Reaction Temperature | -20°C to -15°C | Critical for selectivity and safety. |
| Addition Time | ~2 hours | Slow, dropwise addition is essential. |
| Stirring Time (Post-addition) | 15-30 minutes | To ensure the reaction goes to completion. |
| Work-up | ||
| Quenching Medium | Ice/Water Slurry | |
| Extraction Solvent | Methylene Chloride | |
| Wash Solution | aq. Sodium Carbonate | To neutralize residual acid. |
Step-by-Step Methodology:
-
Charge a suitable reaction vessel, equipped with a mechanical stirrer, thermometer, and addition funnel, with 98% nitric acid.
-
Cool the nitric acid to approximately -20°C using an appropriate cooling bath (e.g., dry ice/acetone).
-
Slowly add the 1-(difluoromethyl)-3-methylbenzene dropwise to the stirred nitric acid, ensuring the internal temperature is maintained between -20°C and -15°C. The addition should take approximately 2 hours.[5]
-
After the addition is complete, continue stirring the mixture for an additional 15 minutes at the same temperature.
-
Carefully pour the reaction mixture into a large beaker containing an ice-water slurry with vigorous stirring.
-
Transfer the quenched mixture to a separatory funnel and extract the product with methylene chloride.
-
Wash the organic layer sequentially with water and a dilute sodium carbonate solution until the washings are neutral.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. Further purification can be achieved by vacuum distillation.
Diagram: Workflow for the Synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Caption: Workflow for the nitration of 1-(difluoromethyl)-3-methylbenzene.
Protocol 2: Reduction to 4-(Difluoromethyl)-2-methylaniline
The conversion of the nitroaromatic intermediate to the corresponding aniline is a critical step. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.[8]
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of nitro groups. It offers excellent activity and selectivity, leaving other functional groups on the ring intact.
-
Hydrogen Source: Gaseous hydrogen (H₂) is the reductant. The reaction is typically run under a positive pressure of H₂ (from a balloon or in a pressure vessel) to ensure a sufficient supply for the catalytic cycle.
-
Solvent: Methanol or ethanol are common solvents as they readily dissolve the substrate and do not interfere with the reaction.
Experimental Protocol:
| Reagent/Parameter | Quantity/Value | Notes |
| Starting Material | ||
| 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | 1.0 mol | |
| Reagents | ||
| 10% Palladium on Carbon (Pd/C) | 1-2 mol% | The catalyst for the hydrogenation. |
| Solvent (Methanol) | ~1.5 L | |
| Hydrogen (H₂) | Balloon or Parr Apparatus | The reducing agent. |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Reaction Time | 2-4 hours | Monitor by TLC or GC/MS for completion. |
| Work-up | ||
| Filtration | Celite® pad | To safely and completely remove the Pd/C catalyst. |
| Solvent Removal | Rotary Evaporation |
Step-by-Step Methodology:
-
Dissolve 4-(Difluoromethyl)-2-methyl-1-nitrobenzene in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere has been replaced by hydrogen.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (e.g., a balloon).
-
Monitor the reaction's progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.
-
Once complete, carefully purge the reaction vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air. Wash the filter cake with a small amount of methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield 4-(Difluoromethyl)-2-methylaniline, which can be used in the next step, often without further purification.
Sources
- 1. nbinno.com [nbinno.com]
- 2. papers.ssrn.com [papers.ssrn.com]
- 3. nbinno.com [nbinno.com]
- 4. AU2022336652A1 - A process for preparation of bixafen - Google Patents [patents.google.com]
- 5. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 6. EP0129528B1 - Process for the preparation of nitro-substituted benzotrifluoride compounds - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. 4-Fluoro-2-methylaniline synthesis - chemicalbook [chemicalbook.com]
Strategic Functionalization of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Introduction: The "Magic Methyl" & The Ortho-Handle
4-(Difluoromethyl)-2-methyl-1-nitrobenzene is a high-value scaffold in modern medicinal chemistry. Its value is derived from two distinct structural features that drive its reactivity and biological application:
-
The Difluoromethyl (-CHF
) Group: Acting as a lipophilic hydrogen bond donor , the -CHF moiety is a bioisostere for hydroxyl (-OH) and thiol (-SH) groups. Unlike -OH, it does not suffer from rapid metabolic glucuronidation, and unlike -CF , it retains hydrogen-bonding capability. This makes it a critical tool for modulating logP and membrane permeability. -
The Ortho-Nitro-Methyl Motif: The proximity of the methyl group (C2) to the nitro group (C1) provides a "chemical handle" for rapid complexity generation—most notably the synthesis of 6-(difluoromethyl)indoles via the Leimgruber-Batcho sequence.
This guide details three critical workflows: Chemoselective Reduction (to anilines), Heterocycle Synthesis (to indoles), and Benzylic Activation (to benzyl bromides).
Module A: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an aniline without compromising the benzylic C-F bonds.
Technical Rationale
While catalytic hydrogenation (H
Protocol: Iron-Mediated Reduction (Bechamp Modification)
This method is chemically orthogonal to the -CHF
Reagents:
-
Substrate: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (1.0 equiv)
-
Iron Powder (Fe): 5.0 equiv (fine mesh, activated)
-
Ammonium Chloride (NH
Cl): 5.0 equiv -
Solvent: Ethanol/Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate in Ethanol/Water (4:1) in a round-bottom flask.
-
Activation: Add solid NH
Cl and Fe powder. -
Reflux: Heat the suspension to vigorous reflux (approx. 80°C) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Eluent: 20% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower R
fluorescent amine spot.
-
-
Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove iron oxide sludge. Wash the pad with EtOAc.
-
Isolation: Concentrate the filtrate. Partition between EtOAc and saturated NaHCO
. Dry organic layer over Na SO and concentrate. -
Yield Expectation: 90–95% (Off-white solid).
Module B: The Leimgruber-Batcho Indole Synthesis
Objective: Transform the ortho-nitrotoluene scaffold into a 6-(difluoromethyl)indole.
Technical Rationale
The acidity of the methyl protons at C2 is enhanced by the ortho-nitro group. Strong bases can deprotonate this position, but the Leimgruber-Batcho method uses a condensation with an acetal to form an enamine, followed by reductive cyclization. This is superior to the Reissert reaction for this substrate because it proceeds under milder conditions, preserving the -CHF
Protocol
Step 1: Enamine Formation
-
Reagents: Substrate (1.0 equiv),
-Dimethylformamide dimethyl acetal (DMF-DMA , 3.0 equiv), Pyrrolidine (1.1 equiv - catalyst). -
Conditions: Dissolve in anhydrous DMF. Heat to 110°C for 12–16 hours in a sealed tube or under N
. -
Workup: Remove excess DMF-DMA under reduced pressure. The intermediate is a deep red solid.
Step 2: Reductive Cyclization
-
Reagents: Crude Enamine, Raney Nickel (approx. 20 wt%), Hydrazine Hydrate (5.0 equiv).
-
Solvent: Methanol/THF (1:1).
-
Execution: CAUTION: Exothermic. Add Hydrazine dropwise to the mixture of Enamine and Raney Ni at 50°C.
-
Completion: Stir at 60°C for 2 hours.
-
Purification: Filter catalyst, concentrate, and purify via column chromatography.
Module C: Benzylic Functionalization (Wohl-Ziegler)
Objective: Install a bromine atom at the benzylic methyl group to allow for nucleophilic substitution (S
Technical Rationale
The nitro group at C1 deactivates the ring toward electrophilic substitution but does not prevent radical reactions at the benzylic position. However, the electron-withdrawing nature of -NO
Protocol
-
Reagents: Substrate (1.0 equiv), NBS (1.05 equiv), AIBN (0.1 equiv).
-
Solvent: CCl
(classic) or Trifluorotoluene (modern, greener alternative). -
Conditions: Reflux (80–100°C) for 4–6 hours.
-
Critical Control: Anhydrous conditions are vital to prevent hydrolysis of the -CHF
group or the newly formed bromide.
-
-
Purification: Filter off succinimide byproduct. Concentrate. The benzyl bromide is lachrymatory—handle in a fume hood.
Comparative Data & Decision Matrix
| Transformation | Reagent System | Key Advantage | Risk Factor | Typical Yield |
| Nitro Reduction | Fe / NH | Chemoselective; Preserves -CHF | Iron waste disposal | 92% |
| Nitro Reduction | H | Clean workup; Scalable | Risk of C-F hydrogenolysis | 85-95% |
| Indole Synth | DMF-DMA | Access to complex heterocycles | Multi-step; Odorous reagents | 65-75% (2 steps) |
| Benzylic Br | NBS / AIBN | Creates alkylation handle | Radical dimerization side-products | 70-80% |
Visualized Pathways (Graphviz)
Diagram 1: Strategic Functionalization Map
This diagram illustrates the divergent synthesis pathways available from the parent scaffold.
Caption: Divergent synthesis pathways: Blue (Reduction), Green (Heterocyclization), Red (Radical Functionalization).
Diagram 2: Leimgruber-Batcho Mechanism Workflow
Detailed logic flow for the indole synthesis module.
Caption: Step-wise workflow for the Leimgruber-Batcho indole synthesis.
References
-
Erickson, J. A., et al. (2021). "Difluoromethyl Groups as Hydrogen Bond Donors in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Batcho, A. D., & Leimgruber, W. (1971).[8] "Indoles from 2-nitrotoluenes."[8][9][10] Organic Syntheses, Coll. Vol. 7, p.34.
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
-
BenchChem Technical Support. (2025). "Selective Reduction of Nitro Groups: Protocols and Troubleshooting."
-
Chemistry LibreTexts. (2023). "Benzylic Bromination of Aromatic Compounds."
Sources
- 1. chemistry.coach [chemistry.coach]
- 2. 10.3 Allylic and Benzylic Bromination with NBS - Chad's Prep® [chadsprep.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Reduction of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Welcome to the technical support resource for the synthesis of 4-(difluoromethyl)-2-methylaniline. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the reduction of 4-(difluoromethyl)-2-methyl-1-nitrobenzene. Our goal is to equip you with the knowledge to overcome common challenges and significantly improve the yield and purity of your target aniline.
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis, providing a gateway to valuable anilines that serve as key building blocks in pharmaceuticals, agrochemicals, and materials science.[1][2] While seemingly straightforward, this reaction is often plagued by issues such as incomplete conversion, low yields, and the formation of undesired byproducts. The presence of the difluoromethyl group on the aromatic ring adds a layer of complexity that requires careful consideration of reaction conditions to ensure its integrity.
This document provides a systematic approach to troubleshooting, grounded in mechanistic principles and supported by established protocols.
Reaction Pathway Overview
The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates.[3][4][5] Understanding this pathway is critical for diagnosing and resolving issues related to byproduct formation. Incomplete or poorly controlled reactions can stall at the nitroso or hydroxylamine stage, which can then lead to condensation reactions forming azoxy and azo compounds.
Sources
Technical Support Center: Purification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene by Column Chromatography
Welcome to the technical support guide for the chromatographic purification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific separation. We will move beyond basic protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity material.
Section 1: Foundational Knowledge & FAQs
This section addresses common preliminary questions, establishing a strong theoretical foundation before proceeding to the experimental protocol.
Q1: What are the key chemical properties of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene relevant to its purification?
Understanding the molecule's structure is critical for designing a purification strategy. The key functional groups are:
-
Nitro Group (-NO₂): This is a strongly electron-withdrawing and highly polar group. It will have strong interactions with the polar stationary phase (silica gel).
-
Difluoromethyl Group (-CHF₂): This group is also electron-withdrawing and contributes to the overall polarity of the molecule.
-
Aromatic Ring & Methyl Group: The benzene ring provides a non-polar backbone, while the methyl group is weakly electron-donating.
Q2: What are the likely impurities from the synthesis of this compound?
The synthesis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene typically involves the nitration of 1-(difluoromethyl)-3-methylbenzene. Electrophilic aromatic substitution reactions, such as nitration, are rarely perfectly selective.[1][2]
Common Impurities Include:
-
Isomeric Byproducts: The primary impurities are often positional isomers, such as 2-(Difluoromethyl)-4-methyl-1-nitrobenzene and 2-(Difluoromethyl)-6-methyl-1-nitrobenzene. The directing effects of the alkyl and difluoromethyl groups influence the substitution pattern.[3]
-
Di-nitrated Products: If the reaction conditions are too harsh (e.g., high temperature or prolonged reaction time), a second nitro group can be added to the ring.[1]
-
Unreacted Starting Material: Incomplete conversion will leave residual 1-(difluoromethyl)-3-methylbenzene in the crude mixture.
-
Oxidation Byproducts: Depending on the reaction conditions, minor byproducts like benzoquinones can sometimes form.[4]
Q3: Why is column chromatography the preferred method for purifying this compound?
Column chromatography is exceptionally well-suited for this purification for several reasons:
-
Resolving Power: It can effectively separate compounds with subtle differences in polarity, such as the positional isomers that are the most common impurities in this synthesis.[4]
-
Scalability: The technique can be scaled from milligrams to kilograms, making it versatile for both research and process development.[4]
-
Cost-Effectiveness: Compared to other preparative techniques like preparative HPLC, flash chromatography using silica gel is relatively inexpensive.[4]
Q4: How do I select the optimal stationary and mobile phases before running a large column?
The selection process should always begin with Thin-Layer Chromatography (TLC). TLC is a rapid, low-cost analytical technique that mimics the separation on a column.[5]
The Goal of TLC Optimization: Find a solvent system where the target compound, 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, has a Retention Factor (Rf) of 0.2 - 0.35 .
-
Rf > 0.4: The compound will elute too quickly from the column, resulting in poor separation from less polar impurities.
-
Rf < 0.2: The compound will take a very long time to elute, leading to broad peaks (tailing) and excessive solvent consumption.[6]
A common starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a moderately polar solvent (e.g., Ethyl Acetate or Dichloromethane).
Section 2: Standard Operating Protocol (SOP) for Purification
This protocol is a self-validating system designed for robust and reproducible purification.
Experimental Workflow Diagram
Caption: Workflow for the purification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
Step-by-Step Methodology
1. TLC Optimization:
-
Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 95:5, 90:10, 85:15).
-
Spot your crude reaction mixture on separate TLC plates.
-
Develop the plates and visualize under UV light.
-
Select the solvent system that provides an Rf value of ~0.2-0.35 for the target product and shows good separation from major impurities.
2. Column Preparation (Wet Slurry Method):
-
Select a glass column of appropriate size. A good rule of thumb is a silica gel mass of 50-100 times the mass of the crude sample.
-
Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a separate beaker, create a slurry of silica gel in your chosen eluent (e.g., 90:10 Hexane:EtOAc).
-
Pour the slurry into the column and allow it to pack under gravity, tapping the side of the column gently to ensure even packing. Use gentle air pressure to push the excess solvent through until the solvent level meets the top of the silica bed.
3. Sample Loading:
-
Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice).
-
Optional but Recommended: Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This "dry loading" method often results in sharper bands and better separation.[7]
-
Carefully add the concentrated sample solution or the dry-loaded silica to the top of the column bed. Add a thin protective layer of sand on top.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle, consistent pressure (using a pump or house air/nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes as the solvent starts to drip from the column.
5. Fraction Analysis and Pooling:
-
Use TLC to analyze the collected fractions. Spot every few fractions on a single TLC plate along with a spot of your crude starting material as a reference.
-
Identify the fractions that contain only your pure desired product.
-
Combine these pure fractions into a larger flask.
6. Solvent Removal:
-
Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 4-(Difluoromethyl)-2-methyl-1-nitrobenzene.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section provides solutions to common problems.
Problem: Poor Separation (Co-elution of Impurities)
Q: My target compound is eluting with an impurity that has a very similar Rf. How can I improve the separation?
A: This is a common challenge, especially with positional isomers. The solution lies in altering the selectivity of your chromatographic system.
-
Decrease Polarity: If the impurity is slightly more polar, try a less polar solvent system (e.g., move from 85:15 to 90:10 Hexane:EtOAc). This will increase the retention of both compounds but may enhance their separation.
-
Change Solvent System (Orthogonal Chromatography): The most powerful technique is to change the nature of the polar solvent. Solvents are classified into different selectivity groups based on their proton-donor, proton-acceptor, and dipole characteristics.[8] If you are using Ethyl Acetate (a proton acceptor), try switching to Dichloromethane (a dipole). A system of Hexane:Dichloromethane may provide a completely different elution order and resolve the co-eluting species.
| Solvent Data for Normal-Phase Chromatography | |
| Solvent | Polarity Index |
| n-Hexane / Heptane | 0.1 |
| Toluene | 2.4 |
| Dichloromethane (DCM) | 3.1 |
| Diethyl Ether | 2.8 |
| Ethyl Acetate (EtOAc) | 4.4 |
| Acetonitrile | 5.8 |
| Isopropanol (IPA) | 3.9 |
| Methanol | 5.1 |
Problem: Compound Degradation on the Column
Q: My yield is very low, and I see new, more polar spots on my TLC analysis of the fractions. I suspect the compound is decomposing on the silica gel. What should I do?
A: Standard silica gel is slightly acidic due to the presence of silanol (Si-OH) groups on its surface. Some organic molecules, particularly those sensitive to acid, can degrade during chromatography.[6][9]
Step 1: Confirm Instability
-
Perform a "2D TLC" test. Spot your crude material on a TLC plate, run it in your chosen solvent system, and let it dry. Then, turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will simply move to the corner. If it is degrading, you will see a streak or new spots appearing from the original spot in the second dimension.[6]
Step 2: Deactivate the Silica Gel
-
If instability is confirmed, you can neutralize the acidic sites. Before loading your sample, flush the packed column with your eluent containing 1-2% triethylamine (TEA) or ammonia in methanol.[9] After flushing with 2-3 column volumes of this basic mixture, re-equilibrate the column with your original eluent before loading the sample.
Step 3: Use an Alternative Stationary Phase
-
If deactivation is insufficient, consider using a different stationary phase altogether. Alumina (available in neutral, basic, or acidic grades) is a common alternative to silica.[6] For this compound, neutral or basic alumina would be appropriate.
Problem: No Compound Detected in Fractions
Q: I've collected many fractions and analyzed them by TLC, but I can't find my product. Where did it go?
A: This frustrating situation has several possible causes. A systematic diagnosis is key.
-
Cause 1: Eluted in the Solvent Front: Your solvent system may be far too polar, causing the compound to elute immediately with the first fractions.
-
Solution: Concentrate the very first fractions you collected and re-analyze by TLC.[6]
-
-
Cause 2: Severe Decomposition: The compound may have completely degraded on the column.
-
Solution: Check for stability using the 2D TLC method described above.[6]
-
-
Cause 3: Still on the Column: Your solvent system may be too non-polar, and the compound has not yet eluted.
-
Solution: Try flushing the column with a much more polar solvent (e.g., 50:50 Hexane:EtOAc or even pure Ethyl Acetate) and analyze these "flush" fractions.
-
-
Cause 4: Fractions are Too Dilute: If you loaded a very small amount of material onto a large column, the concentration in the fractions may be too low to see on a TLC plate.
-
Solution: Try combining and concentrating several fractions in the expected elution range and re-analyzing.[6]
-
Troubleshooting Logic Diagramdot
Sources
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- 3. nitration electrophilic substitution mechanism of preparation nitration of benzene, methylbenzene & naphthalene, products reaction equations, uses & physical properties of nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Side Reactions of Difluoromethyl Nitrobenzene Derivatives
Welcome to the technical support center for difluoromethyl nitrobenzene derivatives. This guide is designed for researchers, scientists, and drug development professionals who work with this important class of compounds. The unique electronic properties of the difluoromethyl (CF2H) group, acting as a lipophilic hydrogen bond donor, combined with the strong electron-withdrawing nature of the nitro (NO2) group, make these molecules valuable synthons but also introduce specific challenges in their chemical transformations.[1][2][3]
This document moves beyond standard protocols to provide in-depth, field-proven insights in a question-and-answer format. We will explore the causality behind common side reactions and offer robust troubleshooting strategies to help you optimize your experiments for higher yields and purity.
Section 1: General Troubleshooting & FAQs
This section addresses broad, high-level issues that are often the first indication of underlying problems in a reaction.
Q1: My reaction yield is consistently low or zero. What are the first things to check?
A low or non-existent yield is a frustrating but common problem. Before delving into complex side reactions, a systematic check of fundamental parameters is the most efficient approach.
-
Reagent Purity and Stability: Ensure all starting materials, reagents, and solvents are of high purity and anhydrous. Moisture is a known culprit for quenching reactive intermediates, especially in reactions involving organometallics or the generation of difluorocarbene.[4][5] Many difluoromethylating agents are sensitive to decomposition; verify their integrity before use.
-
Reaction Atmosphere: Many intermediates in these reactions are sensitive to oxygen. The nitroaromatic ring itself can participate in single-electron transfer (SET) processes, and radical intermediates are easily quenched by atmospheric oxygen.[4] Conducting reactions under a meticulously maintained inert atmosphere (argon or nitrogen) is critical.
-
Temperature Control: Reaction temperature can be a double-edged sword. Insufficient temperature may lead to an impractically slow reaction, while excessive heat can cause reagent decomposition or promote side reactions.[4][5] For instance, the generation of difluorocarbene is highly temperature-dependent; if the temperature is too high, it may decompose before reacting with the substrate.[5] A systematic temperature screen is highly recommended during optimization.
-
Solubility Issues: Poor solubility of the nitrobenzene derivative can lead to a slow or incomplete reaction.[4] If the starting material is not fully dissolved, consider a different solvent system or the use of a co-solvent (e.g., THF, EtOH) to improve solubility.[4]
Q2: My TLC plate shows multiple spots, and my NMR spectra have unidentifiable peaks. How do I begin to troubleshoot?
A complex reaction mixture indicates the formation of multiple byproducts. The first step is to systematically diagnose the problem.
-
Run Co-spots: On a TLC plate, spot your crude reaction mixture, your pure starting material, and a co-spot (a mix of the two). This will confirm if unreacted starting material is present.
-
Use a Stain: Not all compounds are UV-active.[6] After checking under a UV lamp, consider using a stain like potassium permanganate or iodine to visualize other potential byproducts.[6]
-
Analyze the Byproducts: If possible, isolate a small amount of the major byproduct(s) via column chromatography for characterization by NMR and Mass Spectrometry. Understanding the structure of the side product is the most direct way to diagnose the undesired reaction pathway. Common culprits are discussed in Section 2.
-
Reaction Monitoring: Take aliquots from your reaction at different time points (e.g., 1h, 4h, 12h, 24h) and analyze them by TLC or LC-MS. This will reveal if the side products form early on (suggesting a competitive reaction) or later (suggesting product degradation or over-reaction).[4]
Q3: I'm struggling to purify my final product from closely-related impurities. What strategies can I use?
The polarity-modifying effect of the CF2H group can make chromatographic separation challenging.[6] If impurities co-elute with your product, consider the following advanced purification strategies.
-
Chromatography Optimization:
-
Solvent System: If you are using a standard hexane/ethyl acetate system, try adding a small percentage of a different solvent like dichloromethane or methanol to alter the selectivity. For basic compounds (e.g., if the nitro group has been reduced to an amine), adding a small amount of triethylamine can prevent streaking on the silica gel.[6]
-
Stationary Phase: If silica gel fails, consider switching to a different stationary phase, such as alumina (basic or neutral) or a reversed-phase C18 column.
-
-
Acid-Base Extraction: If your target molecule or a major impurity has a basic (e.g., an amine) or acidic (e.g., a phenol) handle, an acid-base extraction is a powerful purification tool. This involves dissolving the crude mixture in an organic solvent and washing with an aqueous acid or base to selectively pull the ionizable compound into the aqueous layer.[7]
-
Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities. The key is finding a solvent or solvent pair in which your product has high solubility at high temperatures and low solubility at low temperatures.[6]
-
Activated Carbon Treatment: If your product is discolored (often due to oxidized aromatic impurities), treating a solution of the crude product with activated carbon can help adsorb these colored byproducts before a final filtration and purification step.[4]
Section 2: Deep Dive into Specific Side Reactions
This section explores the mechanistic origins of common side reactions and provides targeted solutions.
Problem Area: Nucleophilic Aromatic Substitution (SNAr) Ambiguities
The nitro group is a powerful activating group for SNAr, making the positions ortho and para to it highly electrophilic.[8][9] This is the basis for displacing a leaving group (like a halogen) at these positions. However, this high reactivity can also lead to undesired reactions.
This is a classic side reaction in nitroarene chemistry. While the carbon bearing the leaving group (ipso-carbon) is the intended site of attack, nucleophiles can also attack activated C-H positions, particularly those ortho to the nitro group.[10]
Causality: The addition of a nucleophile to a C-H position forms a resonance-stabilized intermediate known as a σH-adduct or Meisenheimer adduct.[9][10] This process is often kinetically faster than attack at the ipso-carbon.[10] While this adduct can simply dissociate back to the starting materials, certain nucleophiles can proceed via a pathway known as Vicarious Nucleophilic Substitution (VNS) . In VNS, the nucleophile carries its own leaving group, which is eliminated along with the adjacent hydrogen atom to yield a formal C-H substitution product.[11]
Troubleshooting & Solutions:
-
Choice of Nucleophile: VNS is common with carbanions that have a leaving group on the α-carbon (e.g., carbanion of chloromethyl phenyl sulfone). If possible, choose a nucleophile less prone to this pathway.
-
Base and Solvent: VNS reactions often require a strong base to generate the nucleophile and facilitate the final elimination step.[11] Using a milder base or a solvent system that disfavors the formation or stability of the σH-adduct can help.
-
Temperature: Lowering the reaction temperature can sometimes favor the thermodynamically preferred (but kinetically slower) SNAr pathway over the VNS side reaction.
Problem Area: Issues with the Difluoromethylating Reagent
The method used to introduce the CF2H group is a frequent source of side reactions. The two main pathways, via difluorocarbene (:CF₂) or the difluoromethyl radical (•CF2H), have distinct failure modes.[2][12]
This strongly suggests issues with the reactive intermediate, difluorocarbene (:CF₂).
Causality: Difluorocarbene is a highly reactive, electrophilic species.[5] If its concentration becomes too high, or if there is an insufficient amount of the desired nucleophile to trap it, it can react with itself through dimerization and polymerization, leading to insoluble, Teflon-like materials.[5]
Troubleshooting & Solutions:
-
Control Carbene Concentration: The key is to generate the difluorocarbene slowly and in the presence of a high concentration of your substrate (nucleophile).[5] This can be achieved by the slow, dropwise addition of the base or the carbene precursor to the reaction mixture.
-
Optimize Base and Temperature: The choice of base is critical for efficient carbene generation.[5] A base that is too strong can cause rapid, uncontrolled decomposition of the precursor. Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu) and temperatures to find the "sweet spot" where carbene is generated cleanly and consumed by the substrate.[5]
-
Use Anhydrous Conditions: Difluorocarbene can react with water, so ensure all reagents and solvents are scrupulously dry.[5]
Problem Area: Unwanted Transformations of the Nitro Group
This indicates that the nitro group itself has reacted. The most common side reaction is its partial or full reduction.
Causality: While robust, the nitro group can be reduced under various conditions, some of which may be inadvertently present in your reaction. Common reducing agents include certain metals (e.g., zinc, iron), catalytic hydrogenation (Pd/C with a hydrogen source), or even strongly nucleophilic reagents that can engage in single-electron transfer.[4][13] Partial reduction can lead to nitroso intermediates, which can then couple to form colored azo (R-N=N-R) and azoxy (R-N=N(O)-R) compounds.[4] Full reduction yields the corresponding aniline derivative.
Troubleshooting & Solutions:
-
Screen Your Reagents: If you are using metal-based reagents (e.g., copper catalysts for a cross-coupling), ensure they are not known to reduce nitro groups under your reaction conditions.
-
Avoid Incidental Hydrogen Sources: In reactions involving catalysts like Pd/C, be aware of potential hydrogen sources. For example, using hydrazine or even isopropanol as a solvent at high temperatures can sometimes lead to transfer hydrogenation.
-
Workup Conditions: Acidic workups with metals like tin (SnCl₂) or zinc are classic methods for nitro reduction. Ensure your workup procedure is non-reducing.
Section 3: Protocols & Data
Protocol 1: General Purification by Column Chromatography
This protocol provides a starting point for purifying neutral difluoromethyl nitrobenzene derivatives.
-
TLC Optimization: First, determine the optimal solvent system using TLC. A good starting point for these compounds is a mixture of Hexane and Ethyl Acetate. Aim for an Rf value of 0.2-0.3 for your desired product.[6]
-
Column Packing: Prepare a slurry of silica gel in the least polar solvent you will use (e.g., pure hexane). Pour the slurry into your column and allow it to pack under gentle pressure, ensuring there are no air bubbles.
-
Sample Loading: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent. Carefully add this dry powder to the top of the column. This "dry loading" method generally gives better separation than loading the sample as a concentrated solution.
-
Elution: Begin eluting with the solvent system determined by TLC. You can run the column isocratically (constant solvent mixture) or by using a gradient (gradually increasing the polarity).
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify which ones contain your pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield your purified compound.[6]
Table 1: Comparison of Common Difluoromethylation Methods & Potential Side Reactions
| Method | Common Reagent(s) | Mechanism | Key Side Reactions & Byproducts | Mitigation Strategy |
| Nucleophilic (via :CF₂) | ClCF₂CO₂Na, TMSCF₂Br, (PhSO₂)₂CF₂ | Difluorocarbene Insertion | Dimerization/polymerization of :CF₂; Reaction with solvent; Incomplete reaction.[5] | Slow addition of base/reagent; Use of aprotic, non-nucleophilic solvents (DMF, DMSO); Anhydrous conditions.[5] |
| Radical | BrCF₂H, Zn(SO₂CF₂H)₂ + Initiator | Radical Addition | Quenching by O₂; Dimerization of substrate; Byproducts from initiator.[1][2] | Degas solvent; Maintain inert atmosphere; Optimize initiator concentration. |
| Cross-Coupling | TMSCF₂H, Pd or Cu catalyst | Metal-Catalyzed Coupling | Reduction of nitro group; Homocoupling of starting material; Catalyst poisoning.[1][4] | Use high-purity reagents; Screen ligands and catalysts; Avoid reducing conditions.[4] |
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for diagnosing the root cause of low reaction yields.
Diagram 2: Competing SNAr vs. σH-Adduct Formation Pathways
Caption: Competition between desired SNAr and undesired σH-adduct formation.
References
-
Sap, J. B. I., Meyer, C. F., Straathof, N. J. W., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(12), 7018–7044. Available from: [Link]
-
Mąkosza, M., & Stalinski, K. (2018). Nucleophilic substitution in nitroarenes: a general corrected mechanism. Monatshefte für Chemie - Chemical Monthly, 149(11), 2023–2032. Available from: [Link]
-
Jaworski, J. S., & Mąkosza, M. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4816. Available from: [Link]
-
Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool. Organic & Inorganic chemistry, 2(2). Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]
-
Hu, J., Zhang, W., & Wang, F. (2009). Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications, (48), 7465–7478. Available from: [Link]
-
Queen Mary University of London. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Recent Advances in Difluoromethylation Reaction. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. Retrieved from [Link]
-
Hu, J. (2010). Recent Advances in the Synthetic Application of Difluorocarbene. Synthesis, 2010(13), 2097–2123. Available from: [Link]
-
Ashenhurst, J. (2018, October 22). Synthesis of Benzene Derivatives (2) – Polarity Reversal. Master Organic Chemistry. Retrieved from [Link]
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- 8. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
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- 13. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Thermal Stability of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
This technical support guide is intended for researchers, scientists, and drug development professionals working with 4-(Difluoromethyl)-2-methyl-1-nitrobenzene. The information provided herein is a synthesis of established principles for nitroaromatic compounds and should be used to supplement, not replace, rigorous experimental safety assessments.
The presence of a nitro group, an ortho-methyl substituent, and a difluoromethyl group on the aromatic ring of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene introduces a complex interplay of electronic and steric effects that can influence its thermal stability. Nitroaromatic compounds are known for their energetic nature, and their decomposition can be exothermic and, in some cases, rapid and violent.[1] The ortho-methyl group, in particular, can introduce unique decomposition pathways, as observed in o-nitrotoluene, which may lower the decomposition temperature compared to other isomers.[2][3]
This guide provides troubleshooting advice for common experimental issues and answers frequently asked questions regarding the safe handling and use of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving 4-(Difluoromethyl)-2-methyl-1-nitrobenzene, with a focus on identifying and mitigating risks associated with thermal instability.
Question 1: My reaction mixture containing 4-(Difluoromethyl)-2-methyl-1-nitrobenzene turned a dark brown/black color upon heating, which was not expected. What could be the cause?
Answer:
An unexpected color change to dark brown or black upon heating is a strong indicator of thermal decomposition. Several factors could be contributing to this:
-
Decomposition Onset: You may be operating the reaction at a temperature close to or exceeding the decomposition onset temperature of the compound. The energy input is likely initiating the breakdown of the molecule, leading to the formation of polymeric or tar-like byproducts.
-
Presence of Contaminants: The thermal stability of nitroaromatic compounds can be significantly reduced by the presence of impurities.[1] Common contaminants that can catalyze decomposition include:
-
Bases: Residual bases (e.g., hydroxides, carbonates) from a previous step or basic reaction conditions can promote decomposition.
-
Acids: Strong acids can also catalyze decomposition pathways.
-
Metals: Traces of metal catalysts or metal oxides can lower the decomposition temperature.
-
-
Autocatalysis: The decomposition of some nitroaromatic compounds is autocatalytic, meaning the initial decomposition products can accelerate further decomposition.[1] The dark coloration could be due to these catalytic byproducts.
Recommended Actions:
-
Immediate Action: If the reaction is still in progress, immediately reduce the temperature and, if possible, dilute the reaction mixture with a high-boiling point, inert solvent to dissipate heat.
-
Analytical Investigation:
-
Process Modification:
-
Lower the reaction temperature to well below the determined decomposition onset.
-
Ensure all reagents and solvents are pure and free from contaminants.
-
Consider performing the reaction in a more dilute solution to improve heat transfer.
-
Question 2: I am observing a sudden and unexpected increase in pressure in my sealed reaction vessel. What should I do?
Answer:
A rapid pressure increase is a critical safety concern and a likely sign of a runaway reaction driven by gas-evolving decomposition. The decomposition of nitroaromatic compounds often produces gaseous products like NOx, CO, and CO2.[6]
Immediate and Essential Actions:
-
DO NOT ATTEMPT TO TIGHTEN THE SEAL. This could increase the risk of a catastrophic failure of the vessel.
-
Alert personnel and evacuate the immediate area.
-
If it is safe to do so from a distance or behind a blast shield, initiate emergency cooling of the reaction vessel by applying an ice bath or other cooling medium to the exterior.
-
Follow all established laboratory emergency procedures.[7]
Post-Incident Analysis and Prevention:
-
Reaction Scale: Reduce the scale of your reaction. Small-scale experiments are crucial when working with potentially energetic materials.
-
Venting: Whenever possible, avoid performing heating experiments in a completely sealed vessel. Use a system that allows for controlled pressure relief, such as a condenser open to an inert atmosphere or a pressure-rated reactor with a burst disc.
-
Thermal Hazard Assessment: Before re-attempting the reaction, a thorough thermal hazard assessment is mandatory. Techniques like Accelerating Rate Calorimetry (ARC) can provide data on the temperature and pressure profiles of a runaway reaction.[8]
Question 3: My purification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene by distillation is giving a lower than expected yield and leaving a significant amount of dark, viscous residue in the distillation pot. Is this a safety concern?
Answer:
Yes, this is a significant safety concern. The dark, viscous residue indicates that thermal decomposition is occurring at the distillation temperature. Holding a potentially unstable compound at an elevated temperature for an extended period, especially in a concentrated form, is hazardous.
Causality and Risks:
-
Decomposition in the Pot: The high temperature in the distillation pot is causing the 4-(Difluoromethyl)-2-methyl-1-nitrobenzene to decompose.
-
Concentration of Impurities: As the more volatile components distill, any non-volatile, catalytic impurities become concentrated in the pot, which can accelerate the decomposition.[8]
-
Runaway Potential: The accumulation of a large amount of decomposing material in the distillation pot creates a significant risk of a runaway thermal event.
Recommended Actions and Alternatives:
-
Stop the Distillation: If in progress, stop the distillation immediately and cool the pot.
-
Alternative Purification Methods: Explore non-thermal purification methods:
-
Recrystallization: If the compound is a solid at room temperature or can be crystallized from a suitable solvent system.
-
Chromatography: Column chromatography is a milder alternative to distillation.
-
-
If Distillation is Unavoidable:
-
Use Vacuum Distillation: Distilling under reduced pressure will significantly lower the boiling point and the required pot temperature.
-
Keep the Temperature Low: Use the lowest possible temperature that allows for a reasonable distillation rate.
-
Do Not Distill to Dryness: Always leave a significant amount of residue in the distillation pot. Concentrating potentially unstable materials to dryness is extremely dangerous.
-
Use a Blast Shield: All distillations of potentially energetic materials must be conducted behind a blast shield.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended maximum safe operating temperature for reactions involving 4-(Difluoromethyl)-2-methyl-1-nitrobenzene?
A1: There is no single "one-size-fits-all" maximum safe operating temperature. It is highly dependent on the reaction conditions, scale, and purity of the material. As a crucial first step, it is essential to determine the thermal stability of your specific batch of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene using Differential Scanning Calorimetry (DSC).[5] The DSC will show the onset temperature of any exothermic decomposition. A general rule of thumb is to keep the maximum process temperature at least 50-100 °C below the onset of a significant exotherm.
Q2: How should I store 4-(Difluoromethyl)-2-methyl-1-nitrobenzene?
A2: Store the compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[6][9] It should be stored in a tightly sealed container, and if it is a flammable liquid, an approved flammable liquid storage cabinet is necessary.[9] It is incompatible with strong bases, acids, reducing agents, and oxidizing agents, and should be stored separately from these materials.[6]
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Appropriate PPE is mandatory. This includes:
-
Eye Protection: Chemical safety goggles are essential.[10] If there is a splash hazard, a face shield should also be worn.
-
Gloves: Wear appropriate chemical-resistant gloves. Consult the glove manufacturer's compatibility chart for nitroaromatic compounds.[10]
-
Lab Coat: A flame-resistant or 100% cotton lab coat is required.[10]
-
Ventilation: All work with this compound should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7]
Q4: What should I do in case of a spill?
A4: In the event of a spill, immediately alert others in the vicinity.[9] If the compound is flammable, eliminate all ignition sources. Wearing appropriate PPE, contain the spill with a non-combustible absorbent material like sand or vermiculite.[9] Collect the absorbed material into a sealed container for hazardous waste disposal. Decontaminate the area with soap and water.[9] Never dispose of nitro compounds down the drain.[9]
Experimental Protocol: Thermal Stability Screening by DSC
Objective: To determine the onset temperature of thermal decomposition for 4-(Difluoromethyl)-2-methyl-1-nitrobenzene as a primary screening for thermal hazards.[4]
Methodology:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene into a high-pressure DSC pan (e.g., gold-plated stainless steel). Do not use standard aluminum pans if a high-pressure event is possible.
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
-
Instrumentation and Parameters:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC instrument.
-
Purge the DSC cell with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min).
-
Program the instrument to heat at a constant rate, typically 5-10 °C/min, from ambient temperature to a temperature high enough to induce decomposition (e.g., 400 °C). A slower heating rate can provide a more accurate onset temperature.[5]
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
An exothermic event, such as decomposition, will appear as a peak in the heat flow signal.
-
Determine the onset temperature (T_onset) of the exotherm, which is the temperature at which the deviation from the baseline begins. This represents the start of the thermal decomposition under the experimental conditions.
-
Integrate the peak area to determine the enthalpy of decomposition (ΔH_d), which provides a measure of the energy released.[5]
-
| Parameter | Typical Value/Range | Significance |
| Sample Size | 1-3 mg | Small sample size minimizes the risk during testing. |
| Heating Rate | 5-10 °C/min | A balance between sensitivity and experimental time. |
| Atmosphere | Inert (Nitrogen, Argon) | Prevents oxidative side reactions. |
| T_onset | To be determined | The temperature at which decomposition begins. |
| ΔH_d | To be determined | The amount of energy released during decomposition. |
Visualizations
Troubleshooting Workflow for Unexpected Exotherms
Caption: Decision tree for responding to an unexpected thermal event.
References
- Tsang, W. (n.d.).
- BenchChem. (n.d.). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
- OAKTrust. (n.d.).
- Investigation of thermal decomposition of nitrobenzene: An energetic m
- DTIC. (n.d.).
- UGA. (n.d.). NitroCompounds-Various.docx.
- Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. (2025, August 6).
- PubMed. (2011, April 15). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures.
- 4 - SAFETY D
- BenchChem. (n.d.).
- ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- UAB. (n.d.).
- California State University, Bakersfield. (n.d.).
Sources
- 1. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. fishersci.com [fishersci.com]
- 7. research.uga.edu [research.uga.edu]
- 8. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. csub.edu [csub.edu]
Technical Support Center: Separation of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene Isomers
Welcome to the technical support center for the analysis and purification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene and its related isomers. This guide is designed for researchers, chemists, and drug development professionals who encounter the significant analytical challenge of separating these structurally similar compounds. Due to nearly identical physicochemical properties, resolving positional isomers of substituted nitrobenzenes requires a nuanced and systematic approach.
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common hurdles in chromatographic and crystallization-based separations.
Frequently Asked Questions (FAQs)
Q1: What are the likely isomers present in my crude 4-(Difluoromethyl)-2-methyl-1-nitrobenzene sample?
A1: The isomeric profile of your sample is highly dependent on the synthetic route. A common synthesis involves the nitration of 1-(difluoromethyl)-2-methylbenzene. The methyl group is an ortho, para-director, while the difluoromethyl group is a deactivating meta-director. This results in a complex mixture of positional isomers. Besides your target compound, 4-(Difluoromethyl)-2-methyl-1-nitrobenzene , you can primarily expect to find:
-
1-(Difluoromethyl)-2-methyl-6-nitrobenzene
-
1-(Difluoromethyl)-2-methyl-3-nitrobenzene
-
1-(Difluoromethyl)-2-methyl-5-nitrobenzene
These isomers possess very similar polarities and boiling points, making their separation a non-trivial task that requires high-resolution techniques.[1]
Q2: Which analytical techniques are best for assessing the isomeric purity of my sample?
A2: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques for baseline assessment.
-
HPLC: Reverse-phase HPLC is highly effective. Columns with phenyl-based stationary phases (e.g., Phenyl-Hexyl) can offer alternative selectivity to standard C18 columns by introducing π-π interactions, which are beneficial for separating aromatic isomers.[2][3]
-
GC: Capillary GC with a mid-polarity stationary phase (e.g., 35% Phenyl-Methylpolysiloxane) is excellent for separating volatile isomers. The choice of stationary phase is critical to exploit subtle differences in dipole moments and molecular shape.[4]
Q3: Can I use fractional crystallization for bulk separation of these isomers?
A3: Fractional crystallization can be a viable and scalable purification method, but its success is highly dependent on the specific isomer mixture and the choice of solvent. The principle relies on the slight differences in the solubility of each isomer in a given solvent at a specific temperature. Often, this requires extensive screening of solvents and solvent mixtures. In some cases for nitroaromatic compounds, crystallization can be induced by adjusting the concentration of a strong acid like sulfuric or nitric acid in the mixture.[5][6] This method often requires significant optimization and may not be suitable for all isomer ratios.
Q4: Are there any specific safety precautions for handling difluoromethyl-nitrobenzene compounds?
A4: Yes. Nitroaromatic compounds should be handled with care as they are potentially toxic and can be irritants.[7] Compounds with difluoromethyl groups may also have unique toxicological profiles. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compound. Similar fluorinated nitroaromatic compounds are listed with hazard statements such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8]
Troubleshooting & Optimization Guides
This section addresses specific issues you may encounter during the separation of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene isomers.
Guide 1: High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Solutions & Explanations |
| Poor Resolution / Co-elution of Isomers | 1. Inappropriate Stationary Phase: A standard C18 column may not provide sufficient selectivity, as the isomers have very similar hydrophobicity.[9] | Solution: Switch to a column with a different selectivity mechanism. A Phenyl-Hexyl column is highly recommended as it promotes π-π interactions between the stationary phase and the aromatic rings of your analytes, offering a different retention mechanism than the purely hydrophobic interactions of a C18 phase.[2] |
| 2. Suboptimal Mobile Phase: The organic modifier (e.g., acetonitrile, methanol) and its ratio with water are not ideal for resolving the isomers. | Solution: Perform a systematic optimization of the mobile phase. Create a gradient or isocratic method development sequence. For example, test isocratic runs with acetonitrile/water from 40:60 to 70:30 in 5% increments. Methanol can also be tested as it provides different selectivity.[10] | |
| Peak Tailing | 1. Secondary Interactions: Silanol groups on the silica backbone of the column can interact with the polar nitro group, causing tailing. | Solution: Ensure your mobile phase is buffered at a slightly acidic pH (e.g., pH 3-4) using a buffer like ammonium formate or phosphate. This can suppress the ionization of silanol groups.[9] Using a modern, end-capped column with low silanol activity is also crucial.[11] |
| 2. Column Overload: Injecting too much sample mass can saturate the stationary phase. | Solution: Reduce the injection volume or dilute your sample. Ensure the sample is fully dissolved in the mobile phase to prevent solvent mismatch effects. | |
| Irreproducible Retention Times | 1. Poor Column Equilibration: The column is not fully equilibrated with the mobile phase between runs, especially after a gradient. | Solution: Increase the column equilibration time between injections. A good rule of thumb is to allow at least 10 column volumes of mobile phase to pass through before the next injection. |
| 2. Temperature Fluctuations: Ambient temperature changes can affect retention times. | Solution: Use a column oven to maintain a constant temperature (e.g., 30 °C). This will ensure consistent and reproducible chromatography.[4] |
Guide 2: Gas Chromatography (GC)
| Problem | Potential Cause(s) | Solutions & Explanations |
| Incomplete Separation of Isomers | 1. Incorrect Stationary Phase: A non-polar phase (e.g., 100% dimethylpolysiloxane) separates primarily by boiling point, which is likely too similar for these isomers. | Solution: Use a mid-polarity or polar stationary phase. A 35% Phenyl / 65% Methylpolysiloxane (e.g., DB-35ms) or a 50% Phenyl phase can provide the necessary selectivity to resolve aromatic positional isomers.[4] For highly challenging separations, a more polar phase like a WAX column could be explored. |
| 2. Suboptimal Oven Temperature Program: A fast temperature ramp may not allow enough time for the column to resolve the isomers. | Solution: Optimize the temperature program. Start with a lower initial temperature and use a slower ramp rate (e.g., 2-5 °C/min). An isothermal hold at an optimal temperature might also improve resolution.[12] | |
| Broad or Tailing Peaks | 1. Active Sites in the System: The inlet liner or the front of the column may have active sites that interact with the nitro group. | Solution: Use a deactivated inlet liner. If tailing persists, you can trim the first 10-20 cm from the front of the column to remove accumulated non-volatile residues.[13] |
| 2. Improper Injection Technique: A slow injection can cause band broadening in the inlet. | Solution: Ensure the autosampler performs a fast injection. If injecting manually, do so quickly and smoothly. A split injection is generally preferred for analytical-scale work to ensure sharp peaks. | |
| Ghost Peaks | 1. Carryover: Residue from a previous, more concentrated sample is eluting in the current run. | Solution: Implement a solvent wash step in your sequence after high-concentration samples. Injecting a blank solvent run can confirm if carryover is the issue.[14] |
| 2. Septum Bleed: Pieces of the inlet septum are degrading at high temperature and eluting. | Solution: Use high-quality, low-bleed septa and replace them regularly as part of routine maintenance. |
Experimental Protocols & Workflows
Logical Workflow for Isomer Separation Method Development
The following diagram outlines a systematic approach to developing a robust separation method for your isomers.
Caption: A flowchart for troubleshooting and method development.
Protocol 1: Analytical HPLC Method for Isomer Profiling
This protocol provides a starting point for the reverse-phase HPLC analysis of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene isomers. It should be optimized for your specific instrument and isomer mixture.
-
System Preparation:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm). A C18 column can be used for comparison.[2]
-
Mobile Phase A: HPLC-grade Acetonitrile (ACN).
-
Mobile Phase B: Deionized water with 0.1% Formic Acid (to ensure acidic pH).
-
-
Chromatographic Conditions:
-
Mobile Phase Composition: 60% A, 40% B (Isocratic). Adjust this ratio to optimize resolution.[10]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
-
Sample Preparation:
-
Dissolve the mixed isomer sample in the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 20 minutes or until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
Identify peaks based on retention times relative to any available standards. The elution order will depend on the subtle polarity differences between the isomers.
-
Protocol 2: Preparative Column Chromatography
This protocol describes a general procedure for separating gram-scale quantities of the isomers.
-
Materials:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent System: Hexane and Ethyl Acetate (EtOAc). The optimal ratio must be determined by Thin Layer Chromatography (TLC).
-
Glass chromatography column.
-
Fraction collector or test tubes.
-
-
Step-by-Step Procedure:
-
TLC Optimization: First, find an appropriate solvent system using TLC. Spot your crude mixture on a TLC plate and develop it in various Hexane:EtOAc ratios (e.g., 98:2, 95:5, 90:10). The ideal system will show good separation between the spots (Rf values between 0.2 and 0.5 and a ΔRf > 0.1).
-
Column Packing: Prepare a slurry of silica gel in hexane. Pour the slurry into the column and allow it to pack under gravity or with light pressure, ensuring there are no air bubbles or cracks. Drain the excess hexane until the solvent level is just at the top of the silica bed.[15]
-
Sample Loading: Dissolve your crude sample (e.g., 1 gram) in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column. A sample-to-silica ratio of 1:50 to 1:100 by weight is a good starting point.[15]
-
Elution: Carefully add your optimized eluent to the top of the column and begin elution. Maintain a constant flow rate.
-
Fraction Collection: Collect fractions of a consistent volume (e.g., 10-20 mL).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your desired pure isomer.
-
Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified isomer.
-
Visualization of Separation Strategy
This diagram illustrates the overall process from a crude mixture to a purified product.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. agilent.com [agilent.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US3480681A - Process for the preparation and purification of p-nitrobenzenes - Google Patents [patents.google.com]
- 6. US2874196A - Method of crystallizing nitro products - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. 4-(Difluoromethyl)-1-fluoro-2-nitrobenzene | 61324-89-8 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Separation of 2-Nitrotoluene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
Comparative 19F NMR Characterization Guide: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Executive Summary & Application Context
Target Audience: Medicinal Chemists, Structural Biologists, and Analytical Scientists.
4-(Difluoromethyl)-2-methyl-1-nitrobenzene represents a critical scaffold in modern drug discovery. The difluoromethyl group (-CHF
Accurate characterization of this motif is challenging due to its unique spin-active nature. unlike the robust singlet of a trifluoromethyl (-CF
The "Spectral Fingerprint": Technical Deep Dive
The definitive identification of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene relies on detecting the specific scalar coupling between the fluorine nuclei and the single geminal proton.
Predicted Spectral Parameters
Based on substituent electronic effects (Nitro: EWG, Methyl: EDG) and standard difluoromethylarene data.
| Nucleus | Signal Multiplicity | Chemical Shift ( | Coupling Constant ( | Structural Origin |
| 19F | Doublet (d) | -112 to -116 ppm | Coupling to benzylic H | |
| 1H | Triplet (t) | 6.6 - 7.0 ppm | Coupling to two equivalent F |
Critical Insight: The magnitude of the geminal coupling constant (
Hz) is the diagnostic "fingerprint." If you observe a singlet in the -60 ppm range, you likely have the -CFanalog. If you observe a multiplet in the -110 ppm range without large doublet splitting, you may have a ring-fluorinated impurity (Ar-F).
Electronic Environment Analysis
-
Nitro Group (C1): Strongly electron-withdrawing. It exerts a deshielding effect, shifting the para-CHF
signal downfield (less negative ppm) compared to unsubstituted difluoromethylbenzene ( ppm). -
Methyl Group (C2): Weakly electron-donating. Its meta position relative to the -CHF
group has a minimal shielding effect, leaving the nitro group's deshielding as the dominant perturbation.
Comparative Analysis: Alternatives & Solvents
Table 1: Spectral Signature vs. Common Fluorinated Motifs
Use this table to rule out common synthetic impurities or analogs.
| Motif | 19F Shift Range (ppm) | Multiplicity (1H-Decoupled) | Multiplicity (Coupled) | Diagnostic Coupling ( |
| -CHF | -110 to -130 | Singlet | Doublet | |
| -CF | -60 to -65 | Singlet | Singlet | N/A |
| -CH | -200 to -220 | Singlet | Triplet | |
| Ar-F | -100 to -120 | Singlet | Multiplet | |
| -OCF | -57 to -59 | Singlet | Singlet | N/A |
Table 2: Solvent Effects (The Hydrogen Bond Test)
The -CHF
| Solvent | Dielectric Constant | 19F Shift Trend | 1H Shift Trend (Benzylic) | Mechanistic Cause |
| CDCl | 4.8 | Baseline (-114 ppm) | Baseline (6.8 ppm) | Minimal interaction. |
| DMSO- | 46.7 | Slight Downfield Shift | Significant Downfield Shift (+0.5 - 1.0 ppm) | H-bonding between DMSO oxygen and CHF |
| Acetone- | 20.7 | Intermediate | Intermediate | Moderate H-bonding acceptance. |
Experimental Protocol: Self-Validating Workflow
To ensure high-fidelity data suitable for publication or regulatory submission, follow this optimized acquisition protocol.
Step 1: Sample Preparation
-
Concentration: Prepare a 10-15 mM solution.
-
Why? High concentrations can induce intermolecular H-bonding aggregation, broadening the -CHF
proton signal.
-
-
Solvent: Use CDCl
for initial characterization. Use DMSO- only if solubility is poor or to prove H-bond donor capability. -
Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle).
-
Spectral Width (SW):
-
Ensure SW covers -50 to -250 ppm to catch all potential fluorinated impurities.
-
-
Relaxation Delay (D1): Set to 3-5 seconds .
-
Causality: Fluorine nuclei often have long longitudinal relaxation times (
). A short D1 (< 1s) will saturate the signal, leading to inaccurate integration ratios (e.g., making the -CHF integral appear < 2F).
-
-
Scans (NS): Minimum 64 scans for sufficient S/N ratio to see 13C satellites (optional validation).
Step 3: Processing
-
Window Function: Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).
-
Note: Do not over-apodize; you need to resolve the sharp doublet edges.
-
-
Referencing: Reference against internal CFCl
(0 ppm) or use the unified scale based on the deuterium lock signal (more common in modern Bruker/Varian systems).
Decision Tree for Structural Validation
The following logic flow illustrates how to confirm the identity of the product using spectral data.
Figure 1: Logical workflow for distinguishing the difluoromethyl group from common fluorinated impurities.
References
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
- Dolbier, W. R. (2009). "Guide to Fluorine NMR for Organic Chemists." Wiley-Interscience. (Standard reference for chemical shift ranges).
-
Reich, H. J. (2020).[1] "19F NMR Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Organic Chemistry Data. Link
-
University of Jerusalem. (n.d.). "19F NMR Spectroscopy: Operational Details and Chemical Shift Ranges." Link
-
Alfa Chemistry. (2024). "19F NMR Chemical Shift Table & Coupling Constants." Link
Sources
Comparative MS Fragmentation Guide: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
Content Type: Publish Comparison Guide Subject: Mass Spectrometry Fragmentation & Structural Elucidation Audience: Analytical Chemists, Medicinal Chemists, Drug Development Researchers
Executive Summary: The Structural Fingerprint
In the development of fluorinated pharmaceuticals and agrochemicals, 4-(Difluoromethyl)-2-methyl-1-nitrobenzene (MW 187.14 Da) represents a critical intermediate. Its structural uniqueness lies in the juxtaposition of a reactive ortho-nitro/methyl pair with a metabolic blocking group (difluoromethyl).
This guide compares the mass spectrometric behavior of this compound against its structural isomers and trifluoromethyl analogs. The core finding is that performance in identification relies on exploiting the "Ortho Effect"—a specific rearrangement absent in meta/para isomers—combined with the unique fragmentation lability of the –CF₂H moiety compared to the robust –CF₃ group.
Key Diagnostic Performance Metrics
| Feature | 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene (Analog) | 4-(Difluoromethyl)-3-methyl-1-nitrobenzene (Isomer) |
| Molecular Ion (M⁺) | m/z 187 (Distinct) | m/z 205 (Distinct) | m/z 187 (Identical) |
| Primary Base Peak (EI) | [M-OH]⁺ (m/z 170) | [M-OH]⁺ (m/z 188) | [M-NO₂]⁺ (m/z 141) |
| Diagnostic Specificity | High (Ortho-effect driven) | High (Ortho-effect driven) | Low (Generic nitroaromatic pattern) |
| CFₓ Group Stability | Moderate (Loss of F, HF common) | High (Loss of F rare, CF₃ intact) | Moderate |
Mechanistic Deep Dive: The Ortho-Effect
The most reliable method to validate the identity of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene is not the molecular ion, but the specific rearrangement allowed by the 2-methyl (ortho) position relative to the 1-nitro group.
The Mechanism
Unlike standard nitroaromatic fragmentation (which sequentially loses
Why this matters: This pathway is geometrically impossible for isomers where the methyl group is at the 3 (meta) or 4 (para) position relative to the nitro group.
Visualization: The Ortho-Nitro Rearrangement Pathway[3]
Caption: Figure 1. The diagnostic "Ortho Effect" pathway. The presence of the m/z 170 peak definitively distinguishes the 2-methyl isomer from 3-methyl or 4-methyl variants.
Secondary Fragmentation: The Difluoromethyl (-CF₂H) Signature
While the ortho-effect confirms the core scaffold, the difluoromethyl group provides a secondary verification layer. The –CF₂H group is less stable than the perfluorinated –CF₃ analog.
Comparative Fragmentation Logic
-
Loss of HF (20 Da): The benzylic hydrogen on the –CF₂H group is acidic and susceptible to elimination, often coupled with a fluorine atom. This creates a [M-HF]⁺ species.
-
Loss of F (19 Da): Direct cleavage of a C-F bond is common in EI, leading to a benzylic cation stabilized by the remaining fluorine.
Comparison with CF₃ Analog:
-
Target (–CF₂H): Shows fragmentation at m/z 167 (M-HF) and m/z 168 (M-F).
-
Analog (–CF₃): The C-F bonds are stronger; fragmentation is dominated by the nitro group loss before the CF₃ ring degrades.
Experimental Protocols
To ensure reproducibility and accurate differentiation, the following protocols are recommended. These are "self-validating" systems where the presence of specific ions confirms the success of the run.
Protocol A: GC-MS (Electron Ionization)
Best for: Structural elucidation and isomer differentiation.
-
Sample Prep: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).
-
Inlet: Splitless mode, 250°C.
-
Column: Rxi-5Sil MS (or equivalent low-polarity phase), 30m x 0.25mm ID.
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 20°C/min to 280°C.
-
Hold 3 min.
-
-
MS Source: 230°C, 70 eV.
-
Validation Check:
-
Look for m/z 170 ([M-OH]⁺). If this peak is <5% relative abundance, check source tuning or suspect the meta isomer.
-
Look for m/z 141 ([M-NO₂]⁺). This should be present but less intense than m/z 170 in the ortho-isomer.
-
Protocol B: LC-MS/MS (Electrospray Ionization - Negative Mode)
Best for: Trace quantification in biological matrices.
Nitroaromatics ionize poorly in positive mode (ESI+). Negative mode (ESI-) is superior due to the electron-withdrawing nitro and difluoromethyl groups, which stabilize the radical anion [M]⁻ or [M-H]⁻.
-
Mobile Phase: A: Water + 5mM Ammonium Acetate; B: Methanol.
-
Gradient: 5% B to 95% B over 8 mins.
-
Ionization: ESI Negative Mode (-4.5 kV).
-
MRM Transitions (Quantification):
-
Precursor: m/z 187 [M]⁻
-
Product 1: m/z 157 [M-NO]⁻ (Loss of NO is specific to nitroaromatics in ESI-).
-
Product 2: m/z 137 [M-CF₂]⁻ (Loss of difluorocarbene, specific to the functional group).
-
Visualization: Workflow for Isomer Differentiation
Caption: Figure 2. Logical decision tree for differentiating the target compound from its structural isomers using mass spectral data.
References
-
NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrum of 4-Fluoro-2-methyl-1-nitrobenzene (Analog). NIST Chemistry WebBook, SRD 69.[1] [Link]
-
Yinon, J. (1987). Mass Spectrometry of Explosives: Nitroaromatic Compounds. Forensic Science Review. (Establishes the Ortho-effect mechanism in nitro-toluenes). [Link]
-
Holzer, F. et al. (2016). Differentiation of isomeric nitro-compounds by electrospray ionization mass spectrometry. Journal of Mass Spectrometry.[2] [Link]
-
Fu, X. et al. (2023). Fragmentation mechanisms of fluorinated aromatic compounds. Journal of Fluorine Chemistry. [Link]
Sources
Comparative Reactivity Guide: Difluoromethyl vs. Trifluoromethyl Nitrobenzenes
[1]
Executive Summary: The Stability-Affinity Trade-off
In the optimization of nitroaromatic scaffolds, the choice between a trifluoromethyl (
-
Trifluoromethyl (
): The "Shield."[1] It offers maximum metabolic stability and strong electron-withdrawing power ( ), activating the ring for Nucleophilic Aromatic Substitution ( ) while remaining chemically inert to base.[1] -
Difluoromethyl (
): The "Anchor."[1] It acts as a lipophilic hydrogen bond donor (bioisostere of or ), potentially improving target binding.[1] However, it introduces a "chemical Achilles' heel": the acidic benzylic proton, which renders the group susceptible to base-mediated decomposition via quinone methide intermediates.
This guide provides the experimental data and mechanistic insights required to navigate this selection.
Physicochemical Profile
The following table contrasts the fundamental electronic and physical properties that drive the reactivity differences.
| Property | Trifluoromethyl ( | Difluoromethyl ( | Impact on Reactivity |
| Hammett Constant ( | 0.54 | ~0.45 | |
| Hammett Constant ( | 0.43 | ~0.40 | Inductive withdrawal is similar, but |
| H-Bond Acidity | Negligible | Weak Donor | |
| Radical Character | Electrophilic | Nucleophilic | |
| Base Stability | High (Inert) | Low (Labile Proton) |
Critical Reactivity Divergence
A. Nucleophilic Aromatic Substitution ( )
Both groups activate ortho- or para-leaving groups (e.g., halides) on a nitrobenzene scaffold.[1] However, the
-
Mechanism: The rate-determining step in
is the formation of the Meisenheimer complex. The stronger electron-withdrawing nature of stabilizes the anionic intermediate more effectively than . -
Experimental Implication: Reactions with p-nitro(difluoromethyl)benzene may require higher temperatures or stronger nucleophiles compared to the
analog.[1]
B. Base-Mediated Decomposition (The "Achilles' Heel")
This is the most critical distinction for process chemistry.[1]
-
The
Scenario: The C-F bonds are extremely strong (~116 kcal/mol) and lack an abstraction site.[1] The group is stable to hydroxides, alkoxides, and amide bases.[1] -
The
Scenario: The benzylic proton is acidified by the para-nitro group (and the fluorine atoms). Strong bases can deprotonate this position.[1]-
Pathway: Deprotonation
Elimination of Fluoride Formation of reactive quinone methide Hydrolysis to aldehyde/acid or polymerization.[1]
-
Diagram: Reactivity Divergence & Decomposition Pathway
Figure 1: Decision tree illustrating the divergence in reactivity. Note the red pathway indicating the instability of
Experimental Protocols
These protocols are designed to validate the reactivity differences described above.
Protocol A: Competitive Reactivity Assessment
Objective: To quantify the activating power of
-
Substrates: Prepare equimolar amounts (0.5 mmol) of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene and 1-fluoro-4-nitro-2-(difluoromethyl)benzene.
-
Solvent System: Dissolve both in 5.0 mL anhydrous DMSO. Add an internal standard (e.g., 1,3,5-trimethoxybenzene) for NMR quantification.[1]
-
Nucleophile Addition: Add 0.5 equivalents (relative to total substrate) of Morpholine (limiting reagent) at 25°C.[1]
-
Monitoring: Stir for 1 hour. Aliquot 0.1 mL into
and quench with dilute HCl. -
Analysis: Analyze via
NMR.-
Expectation: The
substrate consumption will be significantly higher ( ratio) due to the higher value stabilizing the Meisenheimer complex.
-
Protocol B: Base Stability Challenge (The "Quinone Methide" Test)
Objective: To determine the safe operating window for the
-
Setup: Charge a reaction vial with 1-nitro-4-(difluoromethyl)benzene (1.0 eq) in THF/Water (9:1).
-
Base Screen: Run three parallel reactions:
-
Observation:
-
Control: Run the same screen with 1-nitro-4-(trifluoromethyl)benzene. It should remain unchanged in all vials.
Implications for Drug Design[1][2]
When selecting between these two moieties, use the following logic:
-
Use
when: -
Use
when:-
H-Bonding is required: The proton acts as a weak donor to backbone carbonyls, potentially boosting potency by 10-100x if positioned correctly in the binding pocket.
-
Solubility is an issue:
is generally less lipophilic than and the H-bond donor capability aids solvation.[1] -
Bioisosterism: You are replacing a phenol (
) or thiol ( ) to improve metabolic stability while retaining polarity.[1]
-
Diagram: Selection Logic for Medicinal Chemists
Figure 2: Logic flow for selecting the appropriate fluorinated group based on medicinal chemistry requirements.
References
-
Hansch, C., & Leo, A. (1979).[1] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.[1] (Source for Hammett
values). -
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Group as a Hydrogen Bond Donor: A Quantitative Study." Journal of Medicinal Chemistry, 60(2), 797–804.[1] Link[1]
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]
-
Ji, Y., et al. (2014).[1] "Difluoromethylation of aromatics via a radical mechanism."[1][2] Chemical Society Reviews, 43, 3596-3614.[1] (Comparison of radical nucleophilicity). Link
-
Leroux, F. R., et al. (2005).[1] "The Difluoromethyl Group: A Challenge for the Synthetic Chemist." Tetrahedron, 61(46), 10983-11006.[1] (Detailed review of base instability and quinone methide formation). Link[1]
The Difluoromethyl Group as a Bioisosteric Surrogate: A Comparative Guide to 4-(Difluoromethyl)-2-methyl-1-nitrobenzene Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing moieties is a cornerstone of rational drug design. The difluoromethyl (CF2H) group, in particular, has garnered significant attention as a versatile bioisostere, capable of modulating a wide array of physicochemical and pharmacokinetic properties. This guide provides an in-depth comparison of 4-(difluoromethyl)-2-methyl-1-nitrobenzene and its derivatives, offering insights into the bioisosteric properties conferred by the CF2H group and providing a framework for its application in drug discovery programs.
The Difluoromethyl Group: A Unique Bioisostere
The difluoromethyl group is considered a bioisostere of several key functional groups, including the hydroxyl (-OH), thiol (-SH), and amine (-NH2) groups.[1][2] This is attributed to its unique electronic properties and its ability to act as a hydrogen bond donor, a characteristic not shared by the more common methyl (-CH3) or trifluoromethyl (-CF3) groups.[1] The two highly electronegative fluorine atoms render the C-H bond in the CF2H group relatively acidic, enabling it to interact with hydrogen bond acceptors in target proteins.[3]
Physicochemical Properties: A Comparative Analysis
The introduction of a difluoromethyl group onto an aromatic ring significantly influences its physicochemical profile. Here, we compare the predicted and known properties of 4-(difluoromethyl)-2-methyl-1-nitrobenzene with its methyl and trifluoromethyl analogues.
Table 1: Comparison of Physicochemical Properties
| Compound | Structure | Calculated LogP | Hydrogen Bond Donating Capacity | Metabolic Stability |
| 2-methyl-1-nitro-4-(trifluoromethyl)benzene | (Structure of 2-methyl-1-nitro-4-(trifluoromethyl)benzene) | ~2.9 (estimated) | None | High |
| 4-(Difluoromethyl)-2-methyl-1-nitrobenzene | (Structure of 4-(Difluoromethyl)-2-methyl-1-nitrobenzene) | ~2.5 (estimated) | Yes | Moderate to High |
| 2,4-dimethyl-1-nitrobenzene | (Structure of 2,4-dimethyl-1-nitrobenzene) | ~2.7 (estimated) | None | Low to Moderate |
Lipophilicity (LogP)
The lipophilicity of a molecule, a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties, is significantly impacted by fluorination. While the trifluoromethyl group generally increases lipophilicity, the effect of the difluoromethyl group is more nuanced. For instance, the calculated LogP for 4-(difluoromethyl)-1-iodo-2-nitrobenzene is 3.137.[4] This suggests that the difluoromethyl group contributes significantly to the lipophilicity of the nitrobenzene scaffold. The presence of the methyl group in our target molecule would likely result in a slightly lower LogP compared to the iodo-substituted analog.
Electronic Effects and Acidity (pKa)
The strong electron-withdrawing nature of the difluoromethyl group influences the acidity and basicity of nearby functional groups. The nitro group in nitrobenzene derivatives is a powerful electron-withdrawing group, and the addition of a difluoromethyl group further enhances this effect. This can impact the reactivity of the aromatic ring and the potential for intermolecular interactions.
Hydrogen Bonding Capacity
A key feature of the difluoromethyl group is its capacity to act as a hydrogen bond donor.[1] This allows it to mimic the hydrogen bonding interactions of hydroxyl, thiol, and amine groups, potentially leading to improved binding affinity with biological targets. This property is absent in both the methyl and trifluoromethyl analogues.
Metabolic Stability
The replacement of a metabolically labile methyl group with a difluoromethyl group is a common strategy to enhance metabolic stability. The strong carbon-fluorine bonds are more resistant to oxidative metabolism by cytochrome P450 enzymes.[5]
Expected Metabolic Pathways
For nitroaromatic compounds, metabolic pathways often involve the reduction of the nitro group.[6] The presence of a difluoromethyl group can influence the rate and regioselectivity of these metabolic transformations. Studies on other fluorinated nitrobenzenes suggest that metabolism can proceed through nitroreduction, as well as hydroxylation of the aromatic ring.[5]
The following workflow outlines a general approach to assessing the metabolic stability of 4-(difluoromethyl)-2-methyl-1-nitrobenzene derivatives.
Caption: A logical flow for a bioisosteric replacement strategy in drug design.
Conclusion
The 4-(difluoromethyl)-2-methyl-1-nitrobenzene scaffold represents a valuable starting point for the design of novel bioactive molecules. The difluoromethyl group offers a unique combination of properties, including the ability to act as a hydrogen bond donor, which can be leveraged to improve potency, selectivity, and pharmacokinetic profiles. While experimental data for this specific compound and its derivatives are limited, the well-established principles of bioisosterism and the known effects of the CF2H group provide a strong rationale for its exploration in drug discovery programs. The experimental protocols outlined in this guide offer a practical framework for the evaluation of these promising compounds.
References
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.
- Isanbor, C., & O'Hagan, D. (2006). Fluorine in medicinal chemistry: a review of anti-cancer agents. Journal of fluorine chemistry, 127(3), 303-319.
- Kirk, K. L. (2006). Fluorine in medicinal chemistry: Recent therapeutic applications of fluorinated pharmaceuticals. Journal of fluorine chemistry, 127(8), 1013-1029.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
-
Frontage Laboratories. (n.d.). Metabolic Stability. Retrieved from [Link]
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.
- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540.
- Smart, B. E. (2001). Fluorine substituent effects (on reactivities of organic compounds). Journal of fluorine chemistry, 109(1), 3-11.
- Taylor, N. F. (Ed.). (1979). Fluorinated carbohydrates: chemical and biochemical aspects (Vol. 99). American Chemical Society.
- Uneyama, K. (2006). Organofluorine chemistry. Blackwell Publishing.
- Vermeulen, N. P., & van der Graaf, P. H. (2004). The role of pharmacokinetics in the discovery and development of new medicines. Current opinion in drug discovery & development, 7(4), 536-543.
- Walkinshaw, M. D. (2003). Structure-based drug design. Biochemical Society Transactions, 31(Pt 6), 1321-1324.
-
Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]
-
Creative Bioarray. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
UT Southwestern Medical Center. (n.d.). In Vitro Metabolic Stability. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)-2-methyl-1-nitrobenzene. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 4-fluoro-2-methyl-1-nitro- (CAS 446-33-3). Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). 4-FLUORO-2-METHYL-1-NITROBENZENE | CAS 446-33-3. Retrieved from [Link]
- Google Patents. (n.d.). CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
- Google Patents. (n.d.). WO2006135640A2 - Process for making 5-(4-methyl-1h-imidazol-1-yl)-3-(trifluoromethyl)-benzenamine.
- Tseng, C. C., et al. (2019). The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators. Journal of medicinal chemistry, 62(10), 5049-5062.
-
ATSDR. (2021). Toxicological Profile for Nitrobenzene. Retrieved from [Link]
-
PubChemLite. (n.d.). 1-(difluoromethyl)-4-nitrobenzene (C7H5F2NO2). Retrieved from [Link]
-
IARC. (1996). Nitrobenzene. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
Sources
- 1. 4-FLUORO-2-METHYL-1-NITROBENZENE | CAS 446-33-3 [matrix-fine-chemicals.com]
- 2. In Vitro Metabolic Stability: Preclinical Pharmacology Core - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 3. 4-fluoro-2-methyl-1-nitrobenzene | CAS 446-33-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. chemscene.com [chemscene.com]
- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nitrobenzene (IARC Summary & Evaluation, Volume 65, 1996) [inchem.org]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 4-(Difluoromethyl)-2-methyl-1-nitrobenzene
CAS Number: 1261851-70-0 Chemical Family: Fluorinated Nitroaromatics Physical State: Liquid or Low-Melting Solid (Analog-derived)
Executive Safety Summary
Senior Scientist Note: Handling 4-(Difluoromethyl)-2-methyl-1-nitrobenzene requires a departure from standard organic solvent protocols. As a nitroaromatic compound, it poses a latent risk of methemoglobinemia via skin absorption. Furthermore, the difluoromethyl group increases lipophilicity, potentially accelerating dermal uptake compared to non-fluorinated analogs. Treat this compound as a silent, permeating toxin.
Core Hazards:
-
Acute Toxicity (Dermal/Inhalation): High potential for skin absorption leading to systemic toxicity.
-
Skin/Eye Irritation: Fluorinated substituents often enhance irritant properties.
-
Target Organ Toxicity: Blood (Methemoglobinemia), Liver, Kidneys.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound. Standard laboratory nitrile gloves provide insufficient protection against nitroaromatics for durations longer than incidental splash contact.
Hand Protection Strategy
-
Primary Barrier (Immersion/High Risk): Silver Shield® / 4H® (PE/EVAL/PE laminate) .
-
Rationale: Nitrobenzene derivatives permeate nitrile and latex in <1 minute. Laminate gloves offer >4 hours of breakthrough time.
-
-
Secondary Barrier (Dexterity/Splash): Double-layered Nitrile (minimum 5 mil outer, 4 mil inner) .
-
Protocol: "Splash & Change." If the outer glove is contaminated, strip and replace immediately. Do not rely on this for synthesis or transfer steps involving >10 mL.
-
Respiratory & Body Protection
| Component | Specification | Rationale |
| Respiratory | Half-mask with OV/P95 Cartridge | Protects against organic vapors and particulates if the compound is a low-melting solid. |
| Eye Protection | Chemical Goggles (Unvented) | Safety glasses are insufficient due to the risk of rapid ocular absorption and severe irritation. |
| Body | Tyvek® Lab Coat + Apron | Standard cotton coats absorb nitro-compounds, creating a long-term dermal exposure hazard. |
Operational Handling Protocol
A. Engineering Controls
-
Work Area: All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Store and handle under Nitrogen (
) or Argon ( ) to prevent moisture uptake and oxidative degradation, although the primary risk is toxicological, not pyrophoric.
B. Synthesis & Transfer Logic
-
Preparation: Pre-weigh reagents in a closed vessel. Do not use open weighing boats; use tared vials with septa.
-
Transfer: Use positive displacement pipettes or cannulation techniques for liquids to eliminate aerosol generation.
-
Quenching: Neutralize glassware in the hood with a dilute alcoholic hydroxide solution (e.g., 5% KOH in MeOH) before removing it from the containment area.
C. Visual Workflow: Glove Selection Logic
Figure 1: Decision matrix for selecting appropriate hand protection based on exposure risk.
Emergency Response & Spill Management
Critical Warning: Do not use standard paper towels to wipe up nitroaromatic spills. This increases surface area for evaporation and creates a flammable, toxic solid waste hazard.
Spill Cleanup Protocol
-
Evacuate & Isolate: Clear the immediate area (10 ft radius).
-
PPE Upgrade: Don Silver Shield gloves and respiratory protection (if not already worn).
-
Containment: Surround the spill with a vermiculite or chemically inert absorbent pads .
-
Neutralization:
-
Apply a compatible solvent (e.g., PEG-400 or Ethanol) to a pad, then wipe. Do not spray solvent directly on the spill, as this aerosolizes the toxin.
-
-
Disposal: Place all absorbent materials into a wide-mouth jar, seal, and label as "Toxic Fluorinated Organic Waste."
Visual Workflow: Spill Response
Figure 2: Step-by-step workflow for safely managing a chemical spill.
Waste Disposal & Deactivation
Regulatory Classification:
-
US EPA: Likely P-listed or U-listed characteristic waste (Toxic, Ignitable).
-
Stream: Halogenated Organic Waste.
Disposal Methodology:
-
Segregation: Do not mix with oxidizers or strong acids. Segregate into "Halogenated Organics" carboy.
-
Labeling: Explicitly label as "Contains Fluorinated Nitrobenzene – High Skin Toxicity."
-
Ultimate Fate: High-temperature incineration (>1100°C) with scrubber systems is required to manage Hydrofluoric Acid (HF) and NOx generation during combustion.
References
-
ChemShuttle . 4-(Difluoromethyl)-2-methyl-1-nitrobenzene Product Data. Retrieved from
-
Fisher Scientific . Safety Data Sheet: 1-(Difluoromethoxy)-4-nitrobenzene (Structural Analog). Retrieved from
-
Thermo Fisher Scientific . Safety Data Sheet: 2,4-Difluoro-1-nitrobenzene (Structural Analog). Retrieved from
-
Occupational Safety and Health Administration (OSHA) . Chemical Resistance Selection Chart for Protective Gloves. Retrieved from
-
BenchChem . Synthesis and Properties of Difluoromethyl Nitrobenzene Derivatives. Retrieved from
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
